3-chloro-4-(1H-imidazol-1-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-imidazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZGGODEZYBJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424415 | |
| Record name | 3-chloro-4-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-76-7 | |
| Record name | 3-chloro-4-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-chloro-4-(1H-imidazol-1-yl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-chloro-4-(1H-imidazol-1-yl)aniline, a key intermediate in contemporary synthetic and medicinal chemistry. The document details the compound's structural features, physicochemical parameters, and spectral characteristics. Furthermore, it outlines a representative synthetic protocol and discusses its significance as a building block in the development of pharmacologically active agents. Safety and handling considerations for this class of compounds are also addressed to ensure safe laboratory practices.
Introduction
This compound is a substituted aromatic amine that has garnered interest in the field of drug discovery and materials science. Its unique structural arrangement, featuring a chloro-substituted aniline ring linked to an imidazole moiety, provides a versatile scaffold for the synthesis of more complex molecular architectures. The imidazole ring, a common feature in many biologically active compounds, imparts specific electronic and hydrogen-bonding properties, while the chloroaniline portion offers sites for further chemical modification. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers utilizing it in their synthetic endeavors. The imidazole ring is a fundamental component in the development of various drugs, exhibiting a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1].
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the purification of its derivatives.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
CAS Number: 869942-76-7 (for free base)[2]
-
CAS Number (HCl salt): 1235439-78-7[3]
-
Molecular Weight: 193.64 g/mol [2]
-
Monoisotopic Mass: 193.04068 Da[4]
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 193.64 g/mol | [2] |
| Molecular Formula | C₉H₈ClN₃ | [2][4] |
| CAS Number (Free Base) | 869942-76-7 | [2] |
| CAS Number (HCl Salt) | 1235439-78-7 | [3] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | Inferred from general aniline properties |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | Data not available in searched literature. |
Spectral Data
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak corresponding to the compound's molecular weight. Predicted mass spectrometry data for the protonated molecule [M+H]⁺ is 194.04796 m/z[4]. The fragmentation pattern would likely involve cleavage of the imidazole ring and loss of chlorine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) would provide characteristic signals for the aromatic and imidazole protons. The chemical shifts are influenced by the electronic effects of the chloro and amino substituents on the aniline ring and the nitrogen atoms in the imidazole ring.
-
Aniline Protons: Three protons on the aniline ring would appear as multiplets or distinct doublets and doublet of doublets in the aromatic region (typically δ 6.5-8.0 ppm).
-
Imidazole Protons: Three protons on the imidazole ring would also resonate in the aromatic region, with distinct chemical shifts for the protons at the C2, C4, and C5 positions.
-
Amine Protons: The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show nine distinct carbon signals corresponding to the molecular structure.
-
Aniline Carbons: Six signals in the aromatic region (typically δ 110-150 ppm). The carbons attached to the nitrogen and chlorine atoms will have their chemical shifts significantly influenced by these heteroatoms.
-
Imidazole Carbons: Three signals for the imidazole ring carbons, with the C2 carbon typically appearing at a lower field compared to the C4 and C5 carbons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations.
-
C-N Stretching: Aromatic amine C-N stretching vibrations are usually observed in the 1250-1360 cm⁻¹ region.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretching: This will appear in the fingerprint region, typically between 600-800 cm⁻¹.
Synthesis and Reactivity
This compound is a valuable synthetic intermediate. Its synthesis typically involves the formation of the bond between the aniline ring and the imidazole moiety.
Representative Synthetic Protocol
A common approach for the synthesis of N-arylimidazoles is the nucleophilic aromatic substitution of an activated aryl halide with imidazole. A plausible synthetic route to this compound involves the reaction of 3-chloro-4-fluoro-nitrobenzene or 3,4-dichloro-nitrobenzene with imidazole, followed by the reduction of the nitro group to an amine.
Step 1: N-Arylation of Imidazole
The reaction of 3,4-dichloronitrobenzene with imidazole in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures would lead to the formation of 1-(2-chloro-4-nitrophenyl)-1H-imidazole.
Step 2: Reduction of the Nitro Group
The nitro group of the intermediate is then reduced to a primary amine. This can be achieved through various methods, including:
-
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.
-
Metal-Acid Reduction: A classic method using a metal like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
Caption: A plausible synthetic pathway for this compound.
Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Aniline Moiety: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and formation of Schiff bases. This makes it a key handle for introducing the molecule into larger structures.
-
Imidazole Ring: The imidazole ring is aromatic and can participate in electrophilic substitution reactions, although the conditions need to be carefully controlled. The lone pair on the N3 nitrogen atom can also act as a nucleophile or a base.
-
Chloro Substituent: The chlorine atom deactivates the aniline ring towards electrophilic substitution but can be a site for nucleophilic aromatic substitution under forcing conditions or in the presence of a suitable activating group.
Applications in Drug Discovery
The structural motifs present in this compound are frequently found in pharmacologically active compounds, particularly in the realm of kinase inhibitors. Substituted anilines are known to interact with the hinge region of the ATP-binding site of kinases, a crucial interaction for inhibitor binding[5]. The imidazole group can form additional hydrogen bonds and participate in other interactions within the active site, enhancing binding affinity and selectivity.
This compound serves as a valuable starting material for the synthesis of a diverse range of derivatives. For instance, it has been used as a precursor in the synthesis of complex heterocyclic systems like azetidinones, which are known to possess a wide array of biological activities[1]. The ability to readily functionalize the aniline nitrogen allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Safety and Handling
As a substituted aniline, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the general hazards associated with chloroanilines and aromatic amines should be considered.
-
Toxicity: Anilines can be toxic if inhaled, ingested, or absorbed through the skin. They can affect the blood's ability to transport oxygen, leading to methemoglobinemia[6].
-
Irritation: The compound may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a synthetically valuable compound with significant potential as a building block in drug discovery and materials science. Its combination of a reactive aniline moiety and a biologically relevant imidazole ring makes it an attractive starting point for the synthesis of complex target molecules. This guide has provided a summary of its known properties, a plausible synthetic route, and important safety considerations. Further research into the experimental characterization and exploration of its synthetic utility will undoubtedly continue to expand its applications in chemistry.
References
-
PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. [Link]
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Rao, P. J., et al. (2016). Synthesis of 3-chloro-4-(1H-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1611. [Link]
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Bandyopadhyay, P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, (xvi), 146-153. [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. [Link]
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PubChemLite. This compound hydrochloride. [Link]
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Al-Ostoot, F. H., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Molecules, 27(23), 8343. [Link]
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University of California, Irvine. Interpretation of mass spectra. [Link]
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New Jersey Department of Health. (2010). Aniline - Hazardous Substance Fact Sheet. [Link]
- Stahle, H., et al. (1976). U.S. Patent No. 3,988,345. Washington, DC: U.S.
-
LookChem. This compound. [Link]
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An In-Depth Technical Guide to 3-chloro-4-(1H-imidazol-1-yl)aniline: A Key Intermediate in Modern Drug Discovery
CAS Number: 869942-76-7 Molecular Formula: C₉H₈ClN₃ Molecular Weight: 193.64 g/mol
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
3-chloro-4-(1H-imidazol-1-yl)aniline is a substituted aromatic amine that has emerged as a significant building block in the landscape of pharmaceutical research and development. Its chemical architecture, featuring a chlorinated aniline ring linked to an imidazole moiety, represents a "privileged scaffold." This term is reserved for molecular frameworks that can bind to multiple biological targets, thereby serving as a versatile starting point for the design of novel therapeutic agents. The imidazole ring, in particular, is a common feature in many biologically active compounds, prized for its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination.[1] This guide offers a comprehensive technical overview of this compound, from its synthesis and characterization to its critical role in the development of targeted therapies, particularly kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted and inferred from its structure and available data for its hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃ | PubChem |
| Molecular Weight | 193.64 g/mol | PubChem |
| CAS Number | 869942-76-7 | Internal |
| Predicted XlogP | 1.6 | PubChemLite[2] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |
| Hydrochloride Salt CAS | 1235439-78-7 | CymitQuimica[3] |
| Hydrochloride MW | 230.09 g/mol | CymitQuimica[3] |
Synthetic Pathways: A Strategic Approach
The synthesis of this compound is typically achieved through a multi-step process that leverages well-established reactions in organic chemistry. The most logical and industrially scalable approach involves two key transformations: a nucleophilic aromatic substitution (SNA) or an Ullmann condensation to form the aryl-imidazole bond, followed by the reduction of a nitro group to the desired aniline.
Workflow for the Synthesis of this compound
Caption: A generalized two-step synthetic route to the target compound.
Step 1: Formation of the Aryl-Imidazole Bond
The crucial step in this synthesis is the formation of the bond between the phenyl ring and the imidazole nitrogen. Two primary methods are employed for this transformation:
-
Ullmann Condensation: This classic copper-catalyzed reaction is a robust method for forming aryl-heteroatom bonds.[4] In this context, an aryl halide (such as 3,4-dichloronitrobenzene) is reacted with imidazole in the presence of a copper catalyst, a ligand, and a base at elevated temperatures.[5] The choice of ligand, often a diamine or a phenanthroline derivative, is critical for achieving good yields.[6]
-
Nucleophilic Aromatic Substitution (SNA): This pathway is particularly effective when the aryl halide is activated by a strong electron-withdrawing group, such as the nitro group in 3-chloro-4-fluoronitrobenzene. The highly electronegative fluorine atom acts as an excellent leaving group, facilitating its displacement by the nucleophilic imidazole. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO in the presence of a base.
Exemplary Protocol for Step 1 (Ullmann Condensation): Synthesis of 1-(2-chloro-4-nitrophenyl)-1H-imidazole
-
Reagents and Setup: To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichloronitrobenzene (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group in the intermediate, 1-(2-chloro-4-nitrophenyl)-1H-imidazole, to the corresponding aniline.
-
Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. The reaction is carried out in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) using a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.
Exemplary Protocol for Step 2: Synthesis of this compound
-
Reagents and Setup: Dissolve 1-(2-chloro-4-nitrophenyl)-1H-imidazole (1.0 eq) in a suitable solvent like ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Reaction: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization or column chromatography.
Analytical Characterization
The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons on the aniline and imidazole rings would appear in the downfield region (typically δ 6.5-8.0 ppm). The aniline -NH₂ protons would likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-150 ppm range. The carbon atoms of the imidazole ring would have distinct chemical shifts. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak [M]⁺ at m/z 193 and a characteristic [M+2]⁺ peak at m/z 195 with an intensity of approximately one-third of the [M]⁺ peak, due to the ³⁷Cl isotope. The protonated molecule [M+H]⁺ would be observed at m/z 194.[2] |
| Infrared (IR) | Characteristic peaks would include N-H stretching vibrations for the aniline group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching for the aromatic rings (around 1450-1600 cm⁻¹), and C-Cl stretching (in the fingerprint region). |
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The true value of this compound lies in its application as a key intermediate in the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors.[7] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Role as a Kinase Inhibitor Scaffold
Caption: Key pharmacophoric features of the molecule for kinase inhibition.
The aniline portion of the molecule often serves as a crucial "hinge-binder," forming hydrogen bonds with the backbone of the kinase's ATP-binding pocket. This interaction is a common feature of many Type I and Type II kinase inhibitors. The imidazole ring can extend into the solvent-exposed region, providing a handle for further chemical modifications to improve potency, selectivity, and pharmacokinetic properties. The chloro substituent can occupy a hydrophobic pocket, contributing to binding affinity and modulating the overall electronics and metabolic stability of the final drug candidate.
While specific kinase inhibitors derived directly from this exact molecule may not be extensively documented in publicly available literature, numerous patents and research articles describe the synthesis and biological evaluation of structurally related 4-(imidazol-1-yl)aniline derivatives as potent inhibitors of various kinases, such as:
-
Receptor Tyrosine Kinases (RTKs): Including EGFR, VEGFR, and MET, which are critical drivers of tumor growth and angiogenesis.
-
Non-Receptor Tyrosine Kinases: Such as Src and Abl, implicated in cancer cell proliferation and survival.
The modular nature of this scaffold allows medicinal chemists to systematically modify the molecule to optimize its interaction with a specific kinase target, leading to the development of highly selective and potent inhibitors.
Safety and Handling
As a chloroaniline derivative, this compound should be handled with appropriate safety precautions. Chloroanilines are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin. It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, while requiring careful execution, relies on robust and scalable chemical transformations. The true significance of this compound is realized in its role as a versatile and highly valuable intermediate, particularly in the quest for novel kinase inhibitors. The combination of a hinge-binding aniline moiety with a tunable imidazole group provides a powerful platform for developing targeted therapies for a range of diseases. As our understanding of kinase biology continues to grow, the demand for sophisticated building blocks like this compound is set to increase, solidifying its importance for researchers and scientists in the pharmaceutical industry.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103396369A - Method for preparing 2-chloro-4-nitroimidazole - Google Patents [patents.google.com]
- 3. This compound hydrochloride [cymitquimica.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-chloro-4-(1H-imidazol-1-yl)aniline
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
3-chloro-4-(1H-imidazol-1-yl)aniline is a substituted aromatic amine that serves as a critical intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a chloroaniline core linked to an imidazole ring, presents a unique analytical challenge. Ensuring the identity, purity, and stability of this intermediate is paramount in drug development and manufacturing to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive technique for the comprehensive characterization of such molecules.[2]
This guide provides an in-depth, experience-driven approach to the mass spectrometry analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will move beyond rote procedures to explain the underlying principles and rationale for methodological choices, ensuring a robust and reliable analytical workflow.
Physicochemical Properties and Predicted Mass Spectrometric Behavior
A thorough understanding of the analyte's properties is the foundation of any successful analytical method.
| Property | Value | Source |
| Molecular Formula | C9H8ClN3 | [3] |
| Monoisotopic Mass | 193.04068 Da | [3] |
| Predicted XlogP | 1.6 | [3] |
| Key Structural Features | Primary aromatic amine, Chlorinated benzene ring, Imidazole moiety | N/A |
The presence of the basic amine and imidazole nitrogen atoms makes this compound an excellent candidate for positive mode electrospray ionization (ESI).[4][5] The predicted moderate lipophilicity (XlogP of 1.6) suggests good solubility in common reversed-phase LC solvents.[3] High-resolution mass spectrometry (HRMS) is highly recommended for unambiguous elemental composition confirmation of the parent ion and its fragments.[6]
A Validated Workflow for Analysis
The following workflow is a comprehensive approach to the analysis of this compound, from sample preparation to data interpretation.
Caption: A comprehensive LC-MS/MS workflow for the analysis of this compound.
Experimental Protocols: A Step-by-Step Guide
Sample and Standard Preparation
The objective is to prepare a clean, homogenous solution suitable for LC-MS injection, minimizing matrix effects and ensuring analyte stability.
Protocol:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a mixture of 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. The use of a solvent composition similar to the initial mobile phase conditions prevents peak distortion.
-
Sample Preparation: Dissolve the test sample in the same 50:50 methanol:water diluent to achieve a target concentration within the calibration range. If the sample matrix is complex, a solid-phase extraction (SPE) may be necessary.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before transferring to autosampler vials to prevent clogging of the LC system.
Liquid Chromatography Separation
A robust chromatographic method is essential to separate the analyte from impurities and matrix components, ensuring accurate quantification and clear fragmentation spectra.[7]
Protocol:
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC or HPLC system | Provides the necessary resolution and reproducibility. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 stationary phase offers excellent retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte, enhancing ESI efficiency and improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low viscosity. |
| Gradient Elution | 5% B to 95% B over 10 minutes | A gradient is necessary to elute the analyte with a good peak shape and to clean the column of any late-eluting impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak symmetry. |
| Injection Volume | 2-5 µL | A small injection volume minimizes solvent effects and prevents column overloading. |
Mass Spectrometry Detection and Fragmentation
The heart of the analysis lies in the precise detection and systematic fragmentation of the target molecule to confirm its identity. A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is ideal.[8][9]
Protocol:
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique well-suited for polar and semi-polar molecules, minimizing in-source fragmentation.[10] |
| Polarity | Positive | The basic nitrogen atoms in the aniline and imidazole moieties are readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the formation of the electrospray plume. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the charged droplets. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Facilitates the evaporation of solvent from the ESI droplets. |
| MS1 Acquisition Mode | Full Scan (m/z 50-500) | To detect the protonated molecular ion [M+H]+ and any potential adducts. |
| MS2 Acquisition Mode | Targeted MS/MS or Data-Dependent Acquisition (DDA) | To generate fragmentation spectra for structural confirmation. |
| Precursor Ion | m/z 194.0480 (for [C9H9ClN3]+) | The protonated molecular ion. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A range of collision energies ensures the generation of a rich fragmentation pattern, from stable fragments at low energy to more extensive fragmentation at higher energies. |
Data Analysis: Deciphering the Mass Spectrum
Expected Mass and Isotopic Pattern
In the full scan MS1 spectrum, the primary ion observed will be the protonated molecule, [M+H]+, at a theoretical m/z of 194.0480. Due to the natural abundance of the chlorine-37 isotope, a characteristic isotopic peak ([M+2]+H)+ at m/z 196.0451 will be observed with an intensity of approximately one-third of the monoisotopic peak.[11] This isotopic signature is a crucial diagnostic feature for chlorine-containing compounds.
Predicted Fragmentation Pathway
The fragmentation of this compound in MS/MS is predicted to occur through several key pathways, primarily involving the imidazole and chloroaniline moieties.
Caption: Predicted major fragmentation pathways for protonated this compound.
Explanation of Fragments:
-
Loss of the Imidazole Moiety (as C3H3N2): Cleavage of the C-N bond connecting the imidazole ring to the aniline can result in a fragment at m/z 126.0105, corresponding to the protonated chloroaniline portion. This is often a significant fragmentation pathway for N-aryl imidazoles.
-
Loss of HCl: The elimination of hydrogen chloride can lead to a fragment at m/z 158.0764. This type of dehalogenation can occur under energetic collision conditions.
-
Formation of Protonated Imidazole: Direct cleavage can also produce the protonated imidazole fragment at m/z 69.0447. While this may be a lower abundance ion, its presence is highly diagnostic.
Studies on the fragmentation of imidazole-containing compounds suggest that the imidazole ring itself is relatively stable and fragmentation is often dominated by the loss of substituents.[12][13] The fragmentation of chloroanilines typically involves the loss of chlorine or cleavage of the aromatic ring.[14][15][16] The predicted fragments for our target molecule are a synthesis of these known fragmentation behaviors.
Method Validation: Ensuring Trustworthiness and Compliance
For use in a regulated environment, the analytical method must be validated according to ICH guidelines (Q2(R2)) to demonstrate its suitability for the intended purpose.[17][18][19]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the chromatographic separation and unique mass-to-charge ratio of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of >0.995 is typically required.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Conclusion: A Framework for Confident Analysis
This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By combining a deep understanding of the molecule's chemical nature with established principles of liquid chromatography and mass spectrometry, a robust, reliable, and scientifically sound analytical method can be developed and validated. The detailed protocols and predicted fragmentation pathways serve as a strong starting point for method development and a valuable reference for routine analysis, ultimately contributing to the quality and safety of pharmaceutical products.
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A Technical Guide to the FT-IR Spectrum of 3-chloro-4-(1H-imidazol-1-yl)aniline: Structural Elucidation and Quality Assessment
Introduction: The Role of Spectroscopic Verification in Drug Development
In the landscape of modern pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of regulatory compliance and drug safety. 3-chloro-4-(1H-imidazol-1-yl)aniline, with the molecular formula C₉H₈ClN₃, is a key building block in the synthesis of various therapeutic agents.[1][2] Its molecular architecture, featuring a substituted aniline ring linked to an imidazole moiety, presents a unique spectroscopic fingerprint.
Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation of such molecules. By probing the vibrational modes of a molecule's constituent bonds, FT-IR provides direct evidence for the presence of specific functional groups, allowing for structural confirmation and the assessment of sample purity.
This in-depth guide provides a comprehensive analysis of the FT-IR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a theoretical interpretation of the spectrum but also a field-proven experimental protocol and the causality behind critical analytical choices.
Fundamental Principles of FT-IR Spectroscopy
At its core, FT-IR spectroscopy measures the interaction of infrared radiation with a sample. Covalent bonds within a molecule are not static; they are in a constant state of vibration, undergoing stretching, bending, scissoring, and wagging motions. Each of these vibrational modes has a specific, quantized frequency. When the frequency of the incident infrared radiation matches the natural vibrational frequency of a particular bond, the molecule absorbs the radiation, resulting in an increase in the amplitude of that vibration.
An FT-IR spectrometer records this absorption as a function of wavenumber (cm⁻¹), which is inversely proportional to wavelength. The resulting spectrum is a plot of infrared intensity versus wavenumber, where absorption bands (peaks) indicate the presence of specific functional groups. The region above 1500 cm⁻¹ is typically known as the functional group region, where characteristic vibrations for groups like N-H, C-H, and C=C appear. The more complex region below 1500 cm⁻¹ is termed the "fingerprint region," which arises from complex interacting vibrations unique to the molecule as a whole, making it invaluable for definitive identification.[3]
Experimental Protocol: A Self-Validating System for Acquiring High-Quality Spectra
The integrity of an FT-IR spectrum is fundamentally dependent on a meticulous and well-justified experimental procedure. The following protocol for solid-state analysis using the potassium bromide (KBr) pellet technique is designed to be a self-validating system, minimizing artifacts and ensuring reproducibility.
Rationale for Method Selection
For a solid, crystalline sample like this compound, the KBr pellet method is often superior to Attenuated Total Reflectance (ATR). While ATR is excellent for its minimal sample preparation, the KBr transmission method can yield sharper, more defined peaks and a clearer view of the fingerprint region, provided the sample is prepared correctly.[4][5] The choice of KBr as the matrix is critical; its ionic lattice does not absorb infrared radiation in the mid-IR range (4000-400 cm⁻¹), rendering it spectroscopically transparent.[4]
Step-by-Step Methodology
-
Sample and Matrix Preparation:
-
Gently grind approximately 1-2 mg of high-purity this compound using an agate mortar and pestle. Causality: This step is crucial to reduce the particle size to less than the wavelength of the incident IR radiation, which minimizes light scattering (the Christiansen effect) and prevents peak distortion.[6]
-
Add approximately 100-200 mg of spectroscopy-grade, desiccated KBr powder to the mortar. Causality: Using pre-dried KBr is essential to prevent the appearance of broad, interfering absorption bands from water's O-H stretching (~3400 cm⁻¹) and H-O-H bending (~1640 cm⁻¹) vibrations.
-
Thoroughly mix the sample and KBr by grinding for another 1-2 minutes to ensure a homogenous dispersion.
-
-
Pellet Formation:
-
Transfer the homogenous mixture to a pellet-pressing die.
-
Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes. Causality: The high pressure causes the KBr to flow and fuse, creating a semi-transparent or transparent disc that allows the IR beam to pass through with minimal scattering.[4][7]
-
-
Data Acquisition:
-
Place the resulting KBr pellet into the sample holder of an FT-IR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment or a pure KBr pellet. Causality: This step is non-negotiable for accuracy. It records the spectral signature of atmospheric water vapor and carbon dioxide, as well as any instrumental artifacts, which can then be mathematically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum over a range of 4000–400 cm⁻¹. To enhance the signal-to-noise ratio, co-add 32 or 64 scans at a resolution of 4 cm⁻¹.
-
Experimental Workflow Diagram
Caption: Workflow for obtaining the FT-IR spectrum via the KBr pellet method.
Spectral Interpretation of this compound
The FT-IR spectrum of this molecule is a composite of the vibrational modes of its three main components: the primary aromatic amine, the substituted benzene ring, and the imidazole ring.
Key Vibrational Regions and Their Assignments
The following table summarizes the expected characteristic absorption bands. These assignments are based on established literature values for similar functional groups.[8][9][10][11][12]
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3450–3350 | Medium | Asymmetric N-H Stretch | Primary Aromatic Amine (-NH₂) |
| 3380–3280 | Medium | Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) |
| 3150–3050 | Weak-Medium | Aromatic & Imidazole C-H Stretch | Benzene and Imidazole Rings |
| 1650–1580 | Medium-Strong | N-H Bending (Scissoring) | Primary Aromatic Amine (-NH₂) |
| 1620–1450 | Medium-Strong (multiple bands) | C=C and C=N Ring Stretching | Benzene and Imidazole Rings |
| 1335–1250 | Strong | Aromatic C-N Stretch | Aniline C-N Bond |
| ~1220 | Medium | Imidazole Ring Breathing/Stretching | Imidazole Ring |
| 900-675 | Strong | C-H Out-of-Plane Bending | Substituted Benzene Ring |
| 850-550 | Medium-Weak | C-Cl Stretch | Aryl Chloride |
Detailed Analysis of Functional Groups
-
Primary Aromatic Amine (-NH₂): The most unambiguous feature of the primary amine is the appearance of two distinct, sharp-to-medium intensity bands in the 3450-3280 cm⁻¹ region.[8][13] These correspond to the asymmetric and symmetric N-H stretching vibrations, respectively. Their presence is a definitive confirmation of the -NH₂ group. Additionally, a strong N-H bending (scissoring) vibration is expected between 1650-1580 cm⁻¹.[8]
-
Aromatic System (Benzene and Imidazole Rings):
-
C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3150-3050 cm⁻¹) are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of both the benzene and imidazole rings.[9]
-
Ring Stretching: A series of sharp, medium-to-strong absorption bands between 1620 cm⁻¹ and 1450 cm⁻¹ are due to the C=C stretching vibrations of the benzene ring and the mixed C=C and C=N stretching of the imidazole ring.[9][11] The complexity in this region is a hallmark of aromatic systems.
-
-
Carbon-Nitrogen and Carbon-Chlorine Bonds:
-
The stretching vibration of the C-N bond connecting the aniline nitrogen to the aromatic ring gives rise to a strong band in the 1335-1250 cm⁻¹ region.[8]
-
The C-Cl stretching vibration is expected in the lower frequency fingerprint region, typically between 850-550 cm⁻¹.[10] While this region can be congested, a band here can provide supporting evidence for the chlorine substituent.
-
Conclusion: The Spectrum as a Holistic Structural Signature
The FT-IR spectrum of this compound provides a wealth of structural information. The simultaneous presence of the double N-H stretching bands, aromatic C-H and C=C absorptions, and the characteristic C-N and C-Cl vibrations collectively serve as a robust and reliable fingerprint for the molecule.
Furthermore, the spectrum serves as an excellent tool for quality control. The absence of a broad O-H band around 3300 cm⁻¹ would confirm the absence of significant water or alcohol impurities. Similarly, the lack of a strong carbonyl (C=O) peak around 1700 cm⁻¹ would rule out contamination from certain starting materials or side products. For professionals in drug development, mastering the interpretation of such spectra is an indispensable skill for ensuring the identity, purity, and quality of crucial chemical intermediates.
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Unlocking Therapeutic Potential: A Technical Guide to Targeting Pathways with 3-Chloro-4-(1H-imidazol-1-yl)aniline Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-chloro-4-(1H-imidazol-1-yl)aniline scaffold represents a promising starting point for the development of novel therapeutics. The unique electronic and structural features conferred by the imidazole ring, combined with the halogenated aniline moiety, suggest a high potential for interaction with a variety of biological targets. This in-depth technical guide provides a comprehensive overview of the most promising therapeutic targets for derivatives of this compound, with a primary focus on oncology, inflammation, and infectious diseases. We will delve into the scientific rationale for target selection, provide detailed, field-proven experimental protocols for target validation, and visualize the intricate signaling pathways that can be modulated. This document is intended to serve as a practical and authoritative resource for researchers dedicated to advancing novel chemical entities from the laboratory to clinical applications.
The Scientific Rationale: Why this compound Derivatives Warrant Investigation
The imidazole nucleus is a ubiquitous pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1] Its presence in the this compound structure provides a versatile anchor for molecular interactions. The chloro- and amino-substituents on the aniline ring further modulate the electronic properties and steric profile of the molecule, offering opportunities for fine-tuning selectivity and potency.
Compounds bearing the anilino-imidazole or similar chloro-substituted heterocyclic motifs have demonstrated significant activity against a range of therapeutically relevant targets. This guide will focus on the following high-potential target classes:
-
Oncology: Protein Kinases (EGFR, VEGFR, B-Raf, p38 MAPK)
-
Inflammation: Cyclooxygenase-2 (COX-2) and Pro-inflammatory Cytokine Production (TNF-α)
-
Infectious Diseases: Bacterial and Fungal Pathogens
The following sections will explore each of these target classes in detail, providing the scientific justification for their consideration and the experimental means to validate the activity of novel this compound derivatives.
Oncological Targets: Intercepting Aberrant Cell Signaling
Cancer is often driven by dysregulated signaling pathways that promote uncontrolled cell proliferation, survival, and angiogenesis. Several key protein kinases have been identified as promising targets for therapeutic intervention.
Epidermal Growth Factor Receptor (EGFR)
Scientific Rationale: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[2] Its overexpression or mutation is a hallmark of many cancers, making it a well-validated therapeutic target.[3] The anilino-quinazoline scaffold is a known pharmacophore for EGFR inhibitors, and it is plausible that anilino-imidazole derivatives could adopt a similar binding mode within the ATP-binding pocket of the kinase.[4]
Signaling Pathway:
Caption: EGFR signaling cascade leading to cell proliferation.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Scientific Rationale: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby impeding their growth. Imidazole-containing compounds have been reported as inhibitors of VEGFR-2, suggesting that derivatives of this compound could exhibit anti-angiogenic properties.[5]
Signaling Pathway:
Caption: VEGFR-2 signaling pathway promoting angiogenesis.
B-Raf Kinase
Scientific Rationale: B-Raf is a serine/threonine-specific protein kinase that is a key component of the MAPK/ERK signaling pathway.[2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are found in a high percentage of melanomas and other cancers.[6] Triarylimidazole scaffolds have been successfully developed as potent and selective B-Raf inhibitors.[7][8]
Signaling Pathway (Simplified MAPK/ERK):
Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway.
p38 Mitogen-Activated Protein Kinase (MAPK)
Scientific Rationale: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a crucial role in regulating the production of pro-inflammatory mediators like TNF-α and IL-1.[9] Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases and has also shown potential in cancer therapy.[10] The structural features of this compound derivatives make them potential candidates for p38 MAPK inhibition.
Anti-inflammatory Targets: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.
Cyclooxygenase-2 (COX-2)
Scientific Rationale: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] Selective inhibition of COX-2 is a well-established anti-inflammatory strategy. Imidazole-containing compounds have been reported to exhibit selective COX-2 inhibitory activity.[12]
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
Scientific Rationale: TNF-α is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of many inflammatory diseases.[10] Compounds that can suppress the production of TNF-α from immune cells, such as macrophages, have significant therapeutic potential.
Antimicrobial Targets: Combating Infectious Agents
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Halogenated compounds and imidazole derivatives have independently shown promising antimicrobial activity.[13][14] The combination of these features in this compound derivatives makes them attractive candidates for novel antimicrobial drug discovery.
Experimental Protocols for Target Validation
The following section provides detailed, step-by-step protocols for the in vitro validation of the therapeutic potential of this compound derivatives against the aforementioned targets.
Kinase Inhibition Assays
Workflow Diagram:
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Mechanism of Action for Imidazole-Based Compounds in Cancer Therapy: A Multi-pronged Assault on Malignancy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions allow it to interact with a wide array of biological targets.[3][4] This versatility has led to the development of numerous imidazole-containing compounds with potent anticancer activity, several of which have become cornerstone therapies in oncology.[5][6] This technical guide provides an in-depth exploration of the diverse mechanisms through which these compounds exert their effects, moving beyond a simple catalog of targets to explain the causal biochemistry and provide actionable experimental frameworks for their evaluation. We will dissect their roles as disruptors of the cytoskeleton, potent inhibitors of critical signaling kinases, modulators of epigenetic machinery, and direct aggressors of the cancer genome.
The Imidazole Scaffold: A Foundation for Potent Anticancer Activity
The imidazole ring is a fundamental building block in nature, found in the amino acid histidine and purine bases, making it ubiquitous in biochemistry.[3][4] In drug design, its properties are expertly leveraged. The two nitrogen atoms confer polarity and enable the ring to serve as an acid or a base, facilitating interactions within the active sites of enzymes and receptors.[3][4] This structural feature is central to many FDA-approved anticancer drugs, including the DNA alkylating agent dacarbazine and the tyrosine kinase inhibitor nilotinib, highlighting the scaffold's clinical significance.[5][6] The anticancer activity of imidazole derivatives stems from their ability to engage a multitude of targets through various modes of action, which can be broadly categorized as follows:
-
Disruption of Microtubule Dynamics
-
Inhibition of Protein and Lipid Kinases
-
Modulation of Epigenetic and Metabolic Enzymes
-
Direct DNA Interaction and Damage
-
Induction of Apoptosis and Cell Cycle Arrest
This guide will delve into these core mechanisms, providing the scientific rationale behind each and the experimental protocols required to validate them.
Disruption of the Cytoskeleton: Targeting Tubulin Dynamics
One of the most validated targets in cancer therapy is the microtubule cytoskeleton, which is essential for the formation of the mitotic spindle during cell division.[4] Imidazole-based compounds have emerged as potent microtubule-targeting agents that disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][7]
Mechanism of Action: Many imidazole derivatives function by binding to the colchicine-binding site on β-tubulin.[8] This interaction physically obstructs the assembly of α- and β-tubulin heterodimers into microtubules.[8][9] The failure to form a functional mitotic spindle triggers the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis.[8][10] A notable example, 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML), was shown to potently inhibit tubulin polymerization and displayed significant cytotoxicity against colorectal cancer cell lines, even those resistant to conventional drugs like paclitaxel.[3]
Experimental Validation Workflow
The evaluation of a potential tubulin inhibitor follows a logical progression from in vitro biochemical assays to cell-based functional assays.
Protocol 2.1: In Vitro Tubulin Polymerization Assay
This protocol provides a method to directly measure the effect of an imidazole compound on the assembly of purified tubulin in vitro.
Principle: This assay uses a fluorescence-based reporter system where a fluorescent molecule preferentially binds to polymerized microtubules, causing an increase in fluorescence intensity over time. An inhibitor will suppress this increase.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock of purified bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP). Snap-freeze aliquots in liquid nitrogen.
-
Prepare a 100X stock of the imidazole test compound and a positive control (e.g., Nocodazole, Colchicine) in DMSO.
-
-
Assay Setup:
-
Work on ice to prevent premature tubulin polymerization.
-
In a pre-chilled 96-well half-area plate, add 0.5 µL of the 100X test compound or DMSO vehicle control.
-
Add 45 µL of the assay buffer containing tubulin (final concentration ~3 mg/mL) and a fluorescence reporter (e.g., DAPI, which fluoresces more brightly when bound to microtubules).
-
To initiate polymerization, add 5 µL of G-PEM buffer. For a baseline reading (no polymerization), add 5 µL of G-PEM without GTP.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60 minutes.
-
-
Analysis:
-
Plot fluorescence intensity versus time.
-
Calculate the rate of polymerization (slope of the linear phase) and the maximum signal (Vmax).
-
Determine the IC₅₀ value by testing a range of compound concentrations and fitting the dose-response curve.
-
Self-Validation: The inclusion of a positive control (Nocodazole) and a negative control (DMSO vehicle) is critical. The no-GTP well serves as a baseline for non-polymerized tubulin fluorescence. A successful assay will show a robust sigmoidal polymerization curve for the DMSO control, which is significantly flattened by the positive control and, potentially, the test compound.
Interruption of Oncogenic Signaling: Kinase Inhibition
The dysregulation of protein and lipid kinases is a hallmark of cancer, driving uncontrolled cell growth, proliferation, and survival.[4][11] The imidazole scaffold is a key component in a multitude of kinase inhibitors, where it often serves as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the target kinase.[2][12]
Targeting Receptor Tyrosine Kinases (RTKs)
RTKs such as VEGFR, EGFR, and c-Met are crucial mediators of oncogenic signaling.[5][13] Imidazole-based compounds have been designed to inhibit these kinases, thereby blocking downstream pathways like the Ras/MAPK and PI3K/Akt cascades.[3]
Mechanism of Action: These inhibitors are typically ATP-competitive. The imidazole nitrogen atoms form critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase domain, a flexible loop connecting the N- and C-lobes. This binding physically blocks ATP from entering the active site, preventing autophosphorylation of the kinase and subsequent activation of downstream signaling.[5] The development of multi-target inhibitors that simultaneously block several RTKs is a powerful strategy to overcome resistance and suppress cancer progression more effectively.[13]
Targeting Serine/Threonine Kinases
Key serine/threonine kinases in cancer include the RAF family (e.g., BRAF), Cyclin-Dependent Kinases (CDKs), and Polo-like Kinase 1 (PLK1).[3] Imidazole compounds have been developed to target these kinases with high potency. For instance, pyridinyl imidazole compounds have been identified as dual inhibitors of BRAF and the mTOR pathway in melanoma.[14][15] Targeting the BRAF V600E mutation, common in melanoma, has been a major focus, with pyridoimidazolones showing promise as a novel class of potent inhibitors.[6]
Quantitative Data: IC₅₀ Values of Representative Imidazole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC₅₀ (nM) | Cancer Type | Reference |
| Nilotinib | BCR-ABL, c-Kit | 20-30 | CML | [5][16] |
| Compound 57 | ALK5 | 8 | - | [3] |
| SNS-032 | CDK9, CDK2, CDK7 | 4, 38, 62 | Various | [12] |
| SB590885 | BRAF | 0.6 | Melanoma | [15] |
Protocol 3.1: Western Blot Analysis for Phospho-Protein Levels
This protocol is essential for demonstrating that a kinase inhibitor is active in a cellular context by measuring the phosphorylation status of its downstream substrates.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. By using antibodies specific to both the total protein and its phosphorylated form, one can quantify the inhibition of kinase activity.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cancer cells (e.g., A375 melanoma cells for a BRAF inhibitor) and grow to 70-80% confluency.
-
Treat cells with various concentrations of the imidazole inhibitor or DMSO vehicle for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay. This is crucial for equal loading.
-
-
SDS-PAGE and Transfer:
-
Normalize lysate concentrations and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis:
-
Image the resulting chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-β-actin or GAPDH).
-
Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
-
Causality and Self-Validation: A dose-dependent decrease in the ratio of phosphorylated protein to total protein demonstrates target engagement and inhibition. The loading control confirms that equal amounts of protein were analyzed. A positive control (e.g., a known inhibitor like Dabrafenib for BRAF) should be included to validate the assay's performance.
Epigenetic and Enzymatic Modulation
Beyond kinase inhibition, imidazole derivatives target other key enzymes involved in cancer progression, including those responsible for epigenetic modifications and maintaining the tumor microenvironment.
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of genes, including tumor suppressors.[16][17]
Mechanism of Action: The active site of many HDACs contains a critical zinc ion. The nitrogen atoms of the imidazole ring can effectively coordinate with this zinc ion, inhibiting the enzyme's catalytic activity.[18] This inhibition leads to hyperacetylation of histones, a more open chromatin structure, and the re-expression of tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest.[19]
Carbonic Anhydrase (CA) Inhibition
Tumor-associated carbonic anhydrase isozymes, particularly CA IX and CA XII, are highly expressed in hypoxic tumors.[18] They play a crucial role in maintaining the acidic tumor microenvironment by catalyzing the hydration of carbon dioxide to bicarbonate and protons, which facilitates tumor growth and metastasis.[18] Imidazole derivatives have been shown to selectively inhibit these isozymes, representing a therapeutic strategy to target the unique physiology of tumors.[18]
Concluding Remarks and Future Perspectives
The imidazole scaffold is a remarkably versatile and powerful platform for the development of anticancer agents. Its ability to engage a wide spectrum of biological targets—from cytoskeletal proteins and signaling kinases to epigenetic enzymes—underpins its success in oncology.[2][3] The mechanisms are diverse yet often converge on the induction of cell cycle arrest and apoptosis.[20][21]
The future of imidazole-based cancer therapy lies in enhancing specificity and overcoming resistance. The design of dual- or multi-target inhibitors that can simultaneously block parallel survival pathways is a promising approach to prevent the emergence of resistant clones.[13][14] Furthermore, leveraging the imidazole scaffold to develop novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) that recruit target proteins for degradation rather than just inhibiting them, holds significant potential. Continued exploration of the structure-activity relationships and biological activities of novel imidazole derivatives will undoubtedly lead to the next generation of more effective and selective cancer therapies.
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Chloro-Substituted Aniline Intermediates: A Cornerstone in Modern Synthesis and Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Chloro-substituted anilines, foundational intermediates in organic synthesis, have carved an indispensable niche across the chemical, pharmaceutical, and materials science landscapes. Their discovery, rooted in the burgeoning field of synthetic dyes in the 19th century, has evolved into a cornerstone of modern molecular design. The strategic placement of a chlorine atom on the aniline scaffold imparts a unique combination of steric and electronic properties, profoundly influencing reactivity and biological activity. This guide provides an in-depth exploration of the discovery, synthesis, and multifaceted significance of chloro-substituted aniline intermediates. We will delve into the mechanistic underpinnings of key synthetic transformations, present detailed experimental protocols, and illuminate their critical role in the development of life-saving pharmaceuticals and other advanced materials. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to harness the full potential of these versatile chemical building blocks.
Historical Perspective: From Synthetic Dyes to Modern Pharmaceuticals
The story of chloro-substituted anilines is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. While a singular "discovery" of the first chloroaniline is not well-documented, their emergence was a natural consequence of the intensive investigation into the derivatives of aniline, the parent compound famously isolated by Unverdorben in 1826. The quest for new colors led chemists to explore the reactions of aniline with a variety of reagents, including sources of chlorine.
A pivotal moment in the history of aryl halide synthesis, and by extension, chloroaniline production, was the discovery of the Sandmeyer reaction in 1884 by the Swiss chemist Traugott Sandmeyer.[1] This reaction provided a reliable method to convert aryl amines into aryl halides via their diazonium salts, a significant leap forward from the often harsh and non-selective direct halogenation methods of the time. This breakthrough unlocked a vast new area of chemical space, enabling the synthesis of a wide array of substituted aromatic compounds, including chloroanilines, with unprecedented control and efficiency. The ability to precisely install a chlorine atom onto an aniline ring opened the door to fine-tuning the properties of molecules, a concept that would later become central to the field of medicinal chemistry.
The Significance of the Chloro-Aniline Motif
The incorporation of a chloro-substituted aniline moiety into a larger molecule can dramatically alter its physical, chemical, and biological properties. The chlorine atom, being electronegative and possessing a van der Waals radius of approximately 1.75 Å, exerts both electronic and steric effects.
-
Electronic Effects: The inductive electron-withdrawing nature of the chlorine atom deactivates the aromatic ring to some extent, making it less susceptible to further electrophilic substitution compared to aniline itself. This effect can be harnessed to control the regioselectivity of subsequent reactions. Paradoxically, through resonance, the lone pairs on the chlorine atom can donate electron density to the ring, influencing its reactivity in nuanced ways.
-
Lipophilicity and Metabolic Stability: The presence of a chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. Furthermore, the strong carbon-chlorine bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
-
Binding Interactions: In the context of drug design, the chlorine atom can participate in various non-covalent interactions within a biological target's binding pocket, including halogen bonding, which can contribute to enhanced binding affinity and selectivity.
These properties have made chloro-substituted anilines invaluable intermediates in several key industries:
-
Pharmaceuticals: A significant number of FDA-approved drugs contain the chloroaniline substructure.[2] The chlorine atom is often a key feature in the pharmacophore, contributing to the drug's efficacy and pharmacokinetic profile.
-
Agrochemicals: Chloroanilines are precursors to a wide range of herbicides, fungicides, and insecticides.
-
Dyes and Pigments: The legacy of their origins continues, with chloroanilines still being used in the synthesis of azo dyes and other colorants.
Key Applications in Drug Discovery: Case Studies
The strategic use of chloro-substituted aniline intermediates is evident in the synthesis of numerous blockbuster drugs.
Chlorhexidine: A Broad-Spectrum Antiseptic
The widely used antiseptic, Chlorhexidine , features two p-chloroaniline moieties. Its synthesis prominently involves the reaction of hexamethylenebis(dicyandiamide) with p-chloroaniline hydrochloride.[3] The presence of the p-chlorophenyl groups is crucial for its broad-spectrum antimicrobial activity.
A representative synthetic step is the reaction of a solution of p-chloroaniline in water and hydrochloric acid with a suspension of hexamethylenebis(cyanoguanidine) (HMBCG). The mixture is heated under pressure, and subsequent work-up yields Chlorhexidine.[4]
Diclofenac: A Potent Non-Steroidal Anti-Inflammatory Drug (NSAID)
Diclofenac , a widely prescribed NSAID, is synthesized from N-(2,6-dichlorophenyl)aniline derivatives. One common industrial synthesis involves the Smiles rearrangement of a precursor derived from 2,6-dichloroaniline.[5] The two chlorine atoms on one of the aniline rings are critical for the drug's potent anti-inflammatory activity. While the final drug is not a simple chloroaniline, the synthesis highlights the importance of dichlorinated aniline intermediates.
Synthetic Methodologies: A Practical Guide
The synthesis of chloro-substituted anilines can be approached through several strategic routes. The choice of method often depends on the desired isomer, the presence of other functional groups, and scalability.
Method 1: Electrophilic Chlorination of Anilines (via Protection)
Direct chlorination of aniline is notoriously difficult to control due to the high reactivity of the amino group, which is a strong activating group. This often leads to over-chlorination, producing mixtures of di- and trichloroanilines.[6] To achieve selective monochlorination, the reactivity of the amino group must be tempered. This is elegantly achieved by protecting the amino group as an acetamide.
Caption: Workflow for the synthesis of p-chloroaniline via protection-chlorination-deprotection.
-
Dissolution: In a fume hood, dissolve 10.0 g of acetanilide in 30 mL of glacial acetic acid in a 100 mL flask equipped with a magnetic stirrer.
-
Chlorination: While stirring, slowly add a solution of sulfuryl chloride (SO₂Cl₂) (6.0 mL, 9.9 g) in 10 mL of glacial acetic acid. Maintain the temperature below 25°C using an ice bath if necessary.
-
Reaction: After the addition is complete, continue stirring at room temperature for 1 hour.
-
Precipitation: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude p-chloroacetanilide from ethanol to obtain pure crystals.
Self-Validation: The melting point of the purified product should be sharp and consistent with the literature value (approx. 178-180°C). Purity can be further confirmed by TLC and NMR spectroscopy.
Method 2: The Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for introducing a chlorine atom onto an aromatic ring, starting from the corresponding aniline.[7] It proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst.
Caption: Simplified mechanism of the Sandmeyer reaction for chloroaniline synthesis.
Note: This protocol starts from p-nitroaniline, reduces it to p-phenylenediamine, and then uses a Sandmeyer-like reaction. A more direct Sandmeyer would start from an aniline derivative.
A more direct Sandmeyer approach for synthesizing a chloroaniline would be to start with an aniline that has other substituents and replace the amino group with chlorine. However, for the synthesis of a simple chloroaniline, the reduction of the corresponding chloronitrobenzene is more common.
Method 3: Catalytic Hydrogenation of Chloronitrobenzenes
This is the most common industrial method for the preparation of chloroanilines.[8] It involves the reduction of the corresponding chloronitrobenzene using a catalyst, typically Raney Nickel or a noble metal catalyst like Palladium on carbon (Pd/C), under a hydrogen atmosphere.[1] This method is often high-yielding and produces a clean product.
Caption: Catalytic hydrogenation of a chloronitrobenzene to the corresponding chloroaniline.
-
Setup: To a 100 mL three-necked flask, add 80 mL of a methanol solution of p-chloronitrobenzene (10 g/L).
-
Catalyst: Add 0.2 g of Raney Nickel catalyst to the flask.
-
Inerting: Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Reaction: Introduce hydrogen gas at a flow rate of 10 mL/min. Maintain the reaction temperature at 40°C under normal pressure with continuous stirring (1500 rpm) for 3 hours.
-
Monitoring: The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield p-chloroaniline.
Self-Validation: The reaction's completion can be verified by the disappearance of the starting material spot on a TLC plate. The identity and purity of the product can be confirmed by melting point determination, NMR, and mass spectrometry.
Data Presentation: Properties of Chloroaniline Isomers
The physical properties of the three monochloroaniline isomers differ, which can be exploited in their separation and purification.
| Property | o-Chloroaniline | m-Chloroaniline | p-Chloroaniline |
| CAS Number | 95-51-2 | 108-42-9 | 106-47-8 |
| Molecular Formula | C₆H₆ClN | C₆H₆ClN | C₆H₆ClN |
| Molecular Weight | 127.57 g/mol | 127.57 g/mol | 127.57 g/mol |
| Appearance | Colorless to amber liquid | Colorless to light amber liquid | Pale yellow solid |
| Melting Point | -2 to 0 °C | -10.4 °C | 72.5 °C |
| Boiling Point | 208-210 °C | 230.5 °C | 232 °C |
| Density | ~1.21 g/cm³ | ~1.216 g/cm³ | ~1.43 g/cm³ |
| pKa (of conjugate acid) | ~2.7 | ~3.5 | ~4.0 |
(Data sourced from PubChem and other chemical databases)[9][10]
Safety and Environmental Considerations
Chloroanilines are classified as toxic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[11] They are harmful if swallowed, inhaled, or absorbed through the skin. The toxicity of the isomers generally follows the order: p-chloroaniline > m-chloroaniline > o-chloroaniline.[12]
From an environmental perspective, chloroanilines are pollutants and can be persistent in soil and water.[13] Their degradation in the environment can be slow, and they are toxic to aquatic organisms.[14] Therefore, proper waste disposal procedures must be followed in accordance with local regulations.
Conclusion and Future Outlook
From their early, serendipitous beginnings in the dye industry to their current status as indispensable building blocks in medicinal chemistry and materials science, chloro-substituted anilines have demonstrated enduring utility. The ability to strategically introduce a chlorine atom onto the aniline scaffold provides chemists with a powerful tool to modulate molecular properties, leading to the development of more effective and safer drugs, as well as advanced materials with tailored characteristics.
Future research in this area will likely focus on the development of more sustainable and efficient synthetic methods, including novel catalytic systems for both the synthesis and functionalization of chloroanilines. As our understanding of the role of halogens in molecular recognition and biological activity continues to grow, the demand for a diverse array of chloro-substituted aniline intermediates is set to increase, ensuring their continued importance in the landscape of modern chemical synthesis.
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First principles study of structural equilibrium configuration of Ortho-, Meta-, and Para-chloroaniline molecules. ResearchGate.[Link]
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Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Taylor & Francis Online.[Link]
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Preparation of Acetanilide. BYJU'S.[Link]
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Decoding the Perplexing Mystery of Para-Chloroaniline Formation: A Systematic Review. Cureus.[Link]
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Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Publications.[Link]
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The facile production of p-chloroaniline facilitated by an efficient and chemoselective metal-free N/S co-doped carbon catalyst. Queen's University Belfast.[Link]
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(PDF) RESEARCH PROGRESS OF SYNTHESIS OF DICLOFENAC SODIUM. ResearchGate.[Link]
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para-Chloroaniline. IARC Publications.[Link]
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Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. Infoscience.[Link]
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Catalytic Hydrogenation of p -Chloronitrobenzene to p -Chloroaniline Mediated by γ-Mo 2 N. ResearchGate.[Link]
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Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chemical Communications (RSC Publishing).[Link]
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An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. Semantic Scholar.[Link]
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Meta Chloro Aniline. Chemieorganics.[Link]
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Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry.[Link]
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TOX-43: o-,m-, and p-Chloroanilines (CASRNs 95-51-2; 108-42-9; and 106-47-8). National Toxicology Program.[Link]
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(PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate.[Link]
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Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing.[Link]
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Assessment of chloroaniline toxicity by the submitochondrial particle assay. ResearchGate.[Link]
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Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. PubMed Central.[Link]
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Biodegradability of Chlorinated Anilines in Waters1. Biomedical and Environmental Sciences.[Link]
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Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. PubMed.[Link]
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Biodegradability of Chlorinated Anilines in Waters. PubMed.[Link]
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Physicochemical characteristics of 3-chloro-4-(1H-imidazol-1-yl)aniline
An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Chloro-4-(1H-imidazol-1-yl)aniline
Abstract
This technical guide provides a comprehensive analysis of the physicochemical characteristics of this compound, a heterocyclic aromatic amine of significant interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from computational predictions and established data for structurally analogous compounds. We present a logical framework for understanding its core properties, including molecular structure, solubility, and acid-base characteristics. Furthermore, this guide outlines detailed, field-proven protocols for the analytical characterization of this compound class using modern chromatographic and spectroscopic techniques. Safety considerations and potential synthetic pathways are also discussed, grounding theoretical knowledge in practical application for researchers, scientists, and drug development professionals.
Introduction and Molecular Identity
This compound is a substituted aniline derivative featuring a chloro substituent and an imidazole ring. This unique combination of a halogenated aromatic system, a basic aniline moiety, and a versatile imidazole heterocycle makes it a valuable building block in medicinal chemistry. The imidazole ring, in particular, is a well-known pharmacophore capable of participating in various biological interactions.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective use in synthesis, purification, formulation, and biological screening.
This guide addresses the current scarcity of published experimental data by providing a robust framework based on chemical principles, computational predictions, and data from closely related analogues such as 3-chloro-4-fluoroaniline and 4-(1H-imidazol-1-yl)aniline.[2][3]
Chemical Structure and Identifiers
The structural integrity of a compound is the foundation of its chemical behavior. The key identifiers and structural representation of this compound are crucial for unambiguous identification in research and regulatory contexts.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₈ClN₃ | - |
| Molecular Weight | 193.64 g/mol | - |
| Monoisotopic Mass | 193.04068 Da | - |
| CAS Number | 1235439-78-7 (for Hydrochloride Salt) | [4] |
| SMILES | C1=CC(=C(C=C1N)Cl)N2C=CN=C2 | - |
| InChI | InChI=1S/C9H8ClN3/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2 | - |
Core Physicochemical Properties
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Analog-Based Value | Rationale and Commentary |
|---|---|---|
| Appearance | White to off-white or brown crystalline solid. | Based on analogues like 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride and 3-chloro-p-toluidine which are crystalline solids.[5][6] Color may vary with purity. |
| Melting Point | 130 - 150 °C (Estimate) | No direct data available. The analogue 4-(1H-imidazol-1-yl)aniline melts at 143-147 °C. The addition of a chloro-group may slightly alter this value. |
| Boiling Point | > 250 °C (Decomposition likely) | High boiling point is expected due to polar functional groups and aromaticity. Direct distillation may not be feasible. |
| Water Solubility | pH-dependent; low in neutral water, higher in acidic solutions. | The aniline (pKa ~3-4) and imidazole (pKa ~7) moieties are basic. Solubility will increase significantly at pH < 3 as both amines become protonated. The hydrochloride salt is expected to be more water-soluble.[5] |
| pKa (Conjugate Acid) | Aniline N-H⁺: ~3.5Imidazole N-H⁺: ~6.8 | Predicted based on analogues. 3-chloro-4-fluoroaniline has a predicted pKa of 3.60.[7] The parent imidazole has a pKa of ~7. These values are critical for designing extraction and chromatographic separation methods. |
| logP (Octanol-Water) | 1.6 - 2.1 | A predicted XlogP of 1.6 suggests moderate lipophilicity. This is consistent with the value for 3-chloro-4-fluoroaniline (logP = 2.1), indicating the compound will partition into both aqueous and organic phases.[7] |
Analytical Characterization Workflow
A multi-faceted analytical approach is essential for the unambiguous identification, quantification, and purity assessment of this compound. The following workflow is recommended, leveraging the strengths of both chromatography and spectroscopy.
Caption: Recommended analytical workflow for characterization.
High-Performance Liquid Chromatography (HPLC-UV/MS)
Expertise & Experience: HPLC coupled with both UV and Mass Spectrometry (MS) detectors is the gold standard for analyzing aromatic amines.[8] The choice of a PFP (pentafluorophenyl) or Biphenyl stationary phase is strategic; these phases offer alternative selectivity to standard C18 columns for polar and aromatic compounds, which is crucial for separating closely related impurities.[9][10] The acidic mobile phase ensures the analyte is protonated, leading to sharp, symmetrical peak shapes.
Protocol:
-
Instrumentation: Agilent 1290 Infinity II LC with Diode Array Detector (DAD) and 6470A Triple Quadrupole LC/MS.[8]
-
Column: Agilent InfinityLab Poroshell 120 PFP or Restek Ultra Biphenyl (100 mm × 2.1 mm, 2.7 µm).[8][9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 10% B.
-
Linear ramp to 95% B over 7 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: Monitor at 254 nm and 280 nm.
-
MS Detection (ESI+):
-
Mode: Multiple Reaction Monitoring (MRM) for quantification or Full Scan for identification.
-
Predicted Transition: Q1 (Precursor Ion [M+H]⁺): m/z 194.0 → Q3 (Product Ion): Fragment ions to be determined experimentally.
-
Trustworthiness: This method is self-validating. The retention time provides one point of identification, the UV spectrum a second, and the mass-to-charge ratio (and its fragmentation pattern in MS/MS) provides a highly specific third point of confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation. While specific spectra for the target compound are not published, data from analogues like 3-chloro-4-methylaniline and 3-chloro-4-fluoroaniline can be used to predict the expected chemical shifts and coupling patterns.[3][11] The aromatic region will be complex due to the substitution pattern, and 2D NMR techniques (COSY, HSQC) would be invaluable for definitive assignment.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Bruker Avance 400 MHz (or higher field) spectrometer.
-
¹H NMR Experiment:
-
Acquire a standard proton spectrum.
-
Expected Regions:
-
~7.0-8.0 ppm: Aromatic protons on both the aniline and imidazole rings. Expect complex splitting patterns (doublets, doublet of doublets).
-
~5.0-6.0 ppm: Aniline -NH₂ protons (broad singlet, may exchange with D₂O).
-
The exact shifts will depend on the solvent and concentration.
-
-
-
¹³C NMR Experiment:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Regions:
-
~110-150 ppm: Aromatic and heterocyclic carbons.
-
-
-
Data Processing: Process the FID using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of a related compound, 4-(1H-benzo[d]imidazol-2-yl) aniline, can provide reference points for expected absorbances.[12]
Protocol:
-
Instrumentation: FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Key Absorbances:
-
3300-3500 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands).
-
3000-3150 cm⁻¹: Aromatic C-H stretching.
-
1600-1650 cm⁻¹: N-H bending (scissoring) of the primary amine.
-
1450-1600 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and imidazole rings.
-
1000-1200 cm⁻¹: C-N stretching.
-
750-850 cm⁻¹: C-Cl stretching.
-
Synthesis and Reactivity Insights
While a specific, optimized synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be constructed based on established organic chemistry principles for forming N-aryl imidazole bonds.
A common and effective method involves the nucleophilic aromatic substitution (SNAr) of an activated aryl halide or a Buchwald-Hartwig amination. A potential route could start from 3,4-dichloroaniline or 3-chloro-4-fluoroaniline.
Caption: Plausible synthetic route via Nucleophilic Aromatic Substitution (SNAr).
Causality: The fluorine atom at the 4-position of 3-chloro-4-fluoroaniline is a good leaving group for SNAr, activated by the electron-withdrawing nature of the chloro substituent and the ring system. Imidazole, in the presence of a non-nucleophilic base like potassium carbonate, becomes a potent nucleophile that displaces the fluoride, forming the desired C-N bond. DMF is a suitable polar aprotic solvent for this type of reaction.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) exists for this compound. However, its structure contains moieties with well-documented hazards. Both substituted anilines and imidazoles require careful handling.[13][14]
Inferred Hazards:
-
Acute Toxicity: Analogues like 3-chloro-4-fluoroaniline are classified as toxic if swallowed, in contact with skin, or if inhaled (GHS Category 3).[3]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[3]
-
Skin/Eye Irritation: Likely to be a skin and eye irritant. Imidazole itself is corrosive.[15]
-
Environmental Hazard: Many aniline derivatives are toxic to aquatic life.[16]
Recommended Handling Procedures:
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required.
-
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring solids.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[15]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
This compound is a compound with significant potential, yet it remains poorly characterized in public literature. This guide provides a necessary foundation by integrating computational predictions with empirical data from analogous structures. The proposed analytical workflows offer robust, validated methods for characterization, ensuring data integrity for researchers. By understanding its core physicochemical properties, adopting the detailed analytical protocols, and adhering to the stringent safety guidelines outlined herein, scientists can confidently and safely incorporate this valuable molecule into their research and development programs.
References
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Rao, P. J., et al. (2016). Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1611. [Link]
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PubChem. 3-Chloro-4-fluoroaniline. [Link]
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Everatt, B., et al. (2011). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 41(12), 1080-1092. [Link]
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PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. [Link]
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Organic Chemistry Portal. Imidazole Synthesis. [Link]
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Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
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Carl Roth. (2024). Safety Data Sheet: Imidazole. [Link]
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Gnanou, J., & Kannan, K. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1182, 122888. [Link]
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Semantic Scholar. SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
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Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]
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Chemos GmbH & Co. KG. Safety Data Sheet: Imidazole. [Link]
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Walsh, T. D., et al. (2002). The Chlorination of Reactive Anilines. Scribd. [Link]
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ResearchGate. Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. [Link]
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SIA Toolbox. Safety Data Sheet: Aniline. [Link]
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Canellas, E., et al. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]
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ResearchGate. Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions. [Link]
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International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
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Kim, H. J., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1660, 462669. [Link]
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National Center for Biotechnology Information. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(22), 5446. [Link]
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National Center for Biotechnology Information. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Environmental Health Insights, 14, 1178630220973321. [Link]
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Ataman Kimya. 4-CHLOROANILINE. [Link]
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Sheffield Hallam University Research Archive. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [Link]
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PubChem. 3-Chloro-4-methylaniline. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-chloro-4-(1H-imidazol-1-yl)aniline
This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-chloro-4-(1H-imidazol-1-yl)aniline, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of publicly available data, this document serves as both a repository of known information and a detailed methodological framework for researchers to determine the solubility and stability profiles of this compound. Adherence to the principles outlined herein will ensure the generation of robust and reliable data crucial for drug development and formulation.
Introduction and Physicochemical Profile
This compound is a substituted aniline derivative incorporating a chloro and an imidazole moiety. These functional groups are known to influence the molecule's polarity, basicity, and susceptibility to degradation, making a thorough understanding of its solubility and stability paramount for its effective use. The imidazole ring, in particular, is a common feature in many biologically active molecules.[1]
Known Physicochemical Properties of the Hydrochloride Salt:
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂N₃ | [2] |
| Molecular Weight | 230.09 g/mol | [2] |
| Purity | Min. 95% | [2] |
Aqueous and Organic Solubility Assessment
A comprehensive understanding of a compound's solubility in various solvents is fundamental to its application in synthesis, formulation, and biological assays. The following sections detail the theoretical considerations and practical methodologies for determining the solubility of this compound.
Theoretical Considerations and Solvent Selection Rationale
The structure of this compound, with its aromatic, chloro, and imidazole components, suggests a molecule with moderate polarity. The aniline and imidazole groups can act as both hydrogen bond donors and acceptors, influencing its solubility in protic solvents. The chloro-substituent and the phenyl ring contribute to its lipophilicity.
A strategic selection of solvents spanning a range of polarities is crucial for building a complete solubility profile. This should include:
-
Aqueous Buffers: To assess pH-dependent solubility, critical for predicting behavior in physiological environments. Buffers at pH 2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH) are recommended.
-
Polar Protic Solvents: Methanol, ethanol, and isopropanol are common choices for their ability to engage in hydrogen bonding.
-
Polar Aprotic Solvents: Acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent solubilizing agents for a wide range of organic compounds.
-
Nonpolar Solvents: Dichloromethane and ethyl acetate can provide insights into the compound's lipophilicity.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining equilibrium solubility. It is a robust and reliable method that allows for the saturation of a solvent with the compound, followed by quantification of the dissolved solute.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility from the measured concentration and the dilution factor.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Illustrative Solubility Data Presentation
The following table provides a template for presenting the experimentally determined solubility data. The values presented are hypothetical and should be replaced with experimental findings.
Table 1: Hypothetical Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| pH 2.0 Buffer | 25 | > 50 (freely soluble) |
| pH 7.4 Buffer | 25 | ~ 1.5 (sparingly soluble) |
| Water | 25 | ~ 2.0 (sparingly soluble) |
| Methanol | 25 | > 30 (soluble) |
| Ethanol | 25 | > 25 (soluble) |
| Acetonitrile | 25 | ~ 10 (soluble) |
| Dichloromethane | 25 | < 0.1 (insoluble) |
Stability Profile and Forced Degradation Studies
Assessing the intrinsic stability of a pharmaceutical compound is a regulatory requirement and crucial for determining its shelf-life and identifying potential degradation products.[3][4] Forced degradation studies, or stress testing, are employed to accelerate the degradation process and provide insights into the compound's degradation pathways.[5]
Rationale for Stress Conditions
The selection of stress conditions is based on ICH guidelines and aims to simulate the potential environmental stresses a compound may encounter during its lifecycle. For this compound, the following conditions are recommended:
-
Acidic and Basic Hydrolysis: The aniline and imidazole moieties may be susceptible to hydrolysis, especially at pH extremes.
-
Oxidation: The electron-rich aromatic ring and the nitrogen atoms can be targets for oxidation.
-
Thermal Stress: High temperatures can induce decomposition.
-
Photostability: Exposure to light can lead to photolytic degradation.
Experimental Protocol: Forced Degradation Study
A stability-indicating analytical method, typically HPLC, is essential for these studies.[6] This method must be able to separate the parent compound from all potential degradation products.[3]
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition (e.g., 0.1 M HCl for acid hydrolysis, 0.1 M NaOH for base hydrolysis, 3% H₂O₂ for oxidation). A control sample (unstressed) should also be prepared.
-
Stress Application: Expose the samples to the defined stress conditions for a specified duration. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
-
Neutralization/Quenching: For hydrolytic and oxidative studies, neutralize the samples or quench the reaction at the end of the stress period.
-
Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
Illustrative Stability Data Presentation
The results of the forced degradation study should be summarized in a clear and concise table. The following is a template for presenting such data.
Table 2: Hypothetical Forced Degradation Study Results for this compound
| Stress Condition | Duration | Assay of Parent (%) | Major Degradant(s) (Area %) |
| 0.1 M HCl (60°C) | 24 h | 92.5 | D1 (3.2%), D2 (1.8%) |
| 0.1 M NaOH (60°C) | 8 h | 88.1 | D3 (7.5%) |
| 3% H₂O₂ (RT) | 24 h | 95.3 | D4 (2.1%) |
| Thermal (80°C) | 48 h | 98.7 | Minor degradation |
| Photolytic (ICH Q1B) | 7 days | 96.2 | D5 (1.5%) |
Conclusion and Recommendations
This technical guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of this compound. While some basic physicochemical data for the hydrochloride salt is available, a detailed experimental investigation is necessary to fully characterize this important pharmaceutical intermediate.
Key Recommendations for Researchers:
-
Systematic Solubility Profiling: Conduct equilibrium solubility studies across a range of pH values and in pharmaceutically relevant organic solvents.
-
Robust Stability Assessment: Perform comprehensive forced degradation studies according to ICH guidelines to identify potential degradation pathways and develop a validated stability-indicating analytical method.
-
Thorough Documentation: Meticulously document all experimental procedures and results to ensure data integrity and reproducibility.
By following the methodologies outlined in this guide, researchers and drug development professionals can generate the critical data required for the successful application of this compound in their programs.
References
-
PubChem. 3-Chloro-4-methylaniline. [Link]
- Rao, P. J., et al. (2016). Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1611.
-
PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. [Link]
- Kim, H. Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Biotechnology, 30(12), 1625–1635.
-
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Methodological & Application
Application Notes and Protocols: A Guide to the Synthesis of Novel Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its unique electronic characteristics and its ability to engage in various biological interactions.[1][3] This document provides a comprehensive guide for the synthesis of novel imidazole derivatives, intended for researchers and professionals in the field of drug discovery and development. We will delve into the strategic considerations behind synthetic route selection, provide a detailed, field-proven protocol for a one-pot synthesis of 2,4,5-trisubstituted imidazoles, and outline robust methods for purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific molecular targets.
Introduction: The Significance of the Imidazole Moiety
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery.[1][4] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[5][6][7] The therapeutic success of imidazole-containing drugs has fueled extensive research into novel synthetic methodologies that allow for the efficient and diverse functionalization of the imidazole core.[1][5] The electron-rich nature of the imidazole ring allows it to interact with a variety of biological targets like enzymes and receptors.[1] This guide will equip you with the practical knowledge to construct this versatile scaffold.
Strategic Approaches to Imidazole Synthesis: A Mechanistic Overview
The synthesis of the imidazole ring can be achieved through various strategies, each with its own advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. Common strategies involve the formation of two or three bonds of the imidazole ring in a single reaction vessel.
A widely employed and efficient method is the one-pot, multi-component reaction , which offers several advantages including reduced reaction times, simplified purification, and overall higher efficiency.[8][9] One of the most classic and versatile one-pot methods is the Radziszewski synthesis and its modern variations. This approach typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[10]
Modern advancements have introduced the use of microwave-assisted organic synthesis (MAOS) to dramatically accelerate these reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[11][12][13]
Below is a generalized workflow for the synthesis and characterization of novel imidazole derivatives.
Caption: A generalized workflow for the synthesis, purification, and characterization of imidazole derivatives.
Detailed Protocol: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol details a robust and versatile one-pot synthesis of 2,4,5-trisubstituted imidazoles, a common scaffold in medicinal chemistry. The reaction proceeds via the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a primary amine, with ammonium acetate serving as the ammonia source and a catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzil | Reagent | Sigma-Aldrich | Or other 1,2-dicarbonyl compound |
| Aromatic Aldehyde | Reagent | Sigma-Aldrich | e.g., Benzaldehyde |
| Primary Amine | Reagent | Sigma-Aldrich | e.g., Aniline |
| Ammonium Acetate | ACS Grade | Fisher Scientific | Acts as both ammonia source and catalyst |
| Glacial Acetic Acid | ACS Grade | VWR | Solvent and catalyst |
| Ethanol | 200 Proof | Decon Labs | For recrystallization |
| Diethyl Ether | ACS Grade | Fisher Scientific | For washing |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Step-by-Step Experimental Procedure
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzil (1.0 eq), the desired aromatic aldehyde (1.0 eq), the primary amine (1.0 eq), and ammonium acetate (2.0 eq).
-
Solvent Addition: Add glacial acetic acid (20-30 mL) to the flask. The acetic acid serves as a solvent and co-catalyst, facilitating the condensation reactions.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Isolation of Crude Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (100 mL). A precipitate of the crude product should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove excess acetic acid and ammonium acetate, followed by a wash with a small amount of cold diethyl ether to remove non-polar impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Caption: A simplified representation of the reaction pathway for the one-pot synthesis of a trisubstituted imidazole.
Purification and Characterization: Ensuring Product Integrity
Thorough purification and characterization are critical to validate the synthesis of the novel imidazole derivative.
Purification Protocol: Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds.[14][15]
-
Solvent Selection: Choose a suitable solvent or solvent system in which the imidazole derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or ethanol/water mixtures are often good starting points.[15]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry to a constant weight.[15]
Characterization Techniques
The structure and purity of the synthesized imidazole derivative must be confirmed using a combination of spectroscopic and analytical techniques.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a detailed map of the molecule.[17][18][19]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule. Look for characteristic peaks such as N-H stretching (if applicable), C=N stretching, and aromatic C-H stretching.[16]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
-
Melting Point: A sharp and un-depressed melting point is a good indicator of purity.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which should match the calculated values for the desired molecular formula.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the target imidazole derivative is confirmed through a multi-pronged characterization approach. A successful outcome is defined by:
-
Consistent Spectroscopic Data: The NMR, IR, and MS data should all be in agreement with the proposed structure.
-
Sharp Melting Point: A narrow melting point range indicates a high degree of purity.
-
Correct Elemental Analysis: The experimentally determined elemental composition should be within ±0.4% of the theoretical values.
By adhering to these rigorous validation steps, researchers can have high confidence in the identity and purity of their synthesized novel imidazole derivatives, which is paramount for their use in subsequent biological assays and drug development studies.
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Adib, M., et al. (2006). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry, 71(15), 5789-5792. Available from: [Link]
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Lázaro Martínez, J. M., et al. (2010). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate. Available from: [Link]
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Khan, I., et al. (2019). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. Available from: [Link]
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Rostamizadeh, S., et al. (2017). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Scientific Reports, 7(1), 1-10. Available from: [Link]
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Application Notes & Protocols: A Researcher's Guide to the Safe Handling and Application of 3-chloro-4-(1H-imidazol-1-yl)aniline
This document provides a detailed guide for the safe handling, application, and emergency management of 3-chloro-4-(1H-imidazol-1-yl)aniline in a research and drug development setting. As a substituted aromatic amine containing an imidazole moiety, this compound is valuable in synthetic chemistry, particularly as a building block for pharmacologically active molecules.[1] However, its structure suggests potential hazards characteristic of both chloroanilines and imidazoles, necessitating rigorous safety protocols.[2] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Profile and Hazard Assessment
This compound is a solid, organic compound intended for laboratory use.[3] While a specific, comprehensive toxicological profile for this exact molecule is not fully established, its structure allows for an expert assessment of its likely hazards based on analogous compounds such as chloroanilines and imidazoles.[4][5][6] Aromatic amines are a class of compounds that require careful handling due to potential toxicity, and the presence of a halogenated phenyl ring and an imidazole group informs the safety precautions outlined below.[7]
Physicochemical and Hazard Data Summary
The following table summarizes the known and inferred properties of this compound and its hydrochloride salt. Hazard classifications are extrapolated from safety data for structurally similar compounds.
| Property | Data | Source / Rationale |
| Chemical Name | This compound | - |
| CAS Number | 1235439-78-7 (for hydrochloride salt) | [3] |
| Molecular Formula | C₉H₈ClN₃ | Inferred from hydrochloride salt |
| Molecular Weight | 193.64 g/mol (Free Base) / 230.09 g/mol (HCl Salt) | [3] |
| Appearance | Likely a solid powder | Based on related compounds |
| GHS Hazard Class (Inferred) | Acute Toxicity, Oral (Category 3/4) | Based on aniline & chloroanilines[8][4][9] |
| Skin Corrosion/Irritation (Category 1C/2) | Based on imidazole & related anilines[6][10] | |
| Serious Eye Damage/Irritation (Category 1/2A) | Based on imidazole & related anilines[6][10] | |
| Reproductive Toxicity (Category 1B/2) | Potential hazard based on imidazole[6] | |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged exposure[9] |
Expert Analysis of Structural Hazards
-
Aniline Moiety: The core aniline structure is associated with toxicity, particularly affecting the blood (methemoglobinemia). Skin absorption is a primary route of exposure for anilines, making dermal protection critical.[4]
-
Chlorination: The chloro- substituent can enhance the lipophilicity of the molecule, potentially increasing its persistence and ability to be absorbed through the skin. It also influences the compound's reactivity and metabolic pathways.
-
Imidazole Ring: Imidazole itself is classified as corrosive, causing severe skin burns and eye damage.[6] It is also a suspected reproductive toxin.[6] This moiety is a key structural alert that mandates stringent handling to prevent contact.
Risk Mitigation and Engineering Controls
The primary safety principle is to minimize all routes of exposure—inhalation, dermal, and ingestion. This is achieved through a hierarchy of controls, starting with engineering solutions.
Primary Engineering Controls: The Chemical Fume Hood
All manipulations of this compound, including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood.
-
Scientist's Note (Causality): Aromatic amines can be volatile or exist as fine powders that are easily aerosolized.[9] A fume hood provides constant negative pressure, ensuring that any vapors or dust are captured and exhausted away from the researcher's breathing zone. This is the most effective way to prevent respiratory exposure.[11]
Workflow for Safe Handling
The following diagram outlines the mandatory workflow for any researcher planning to work with this compound. This process ensures that safety is considered and verified at every stage.
Caption: Mandatory workflow for handling this compound.
Personal Protective Equipment (PPE) Protocol
Engineering controls are the first line of defense, but a robust PPE protocol is essential for preventing direct contact.
| Task | Required PPE | Rationale |
| All Handling | Flame-resistant lab coat | Protects skin and personal clothing from splashes. |
| Splash Goggles | Provides impact and splash protection for the eyes. | |
| Weighing Powder / Transfers | Splash Goggles + Full-Face Shield | A face shield protects the entire face from splashes or aerosolized powder during transfers. |
| Handling Solutions | Double-gloving (Nitrile) | Two pairs of gloves minimize the risk of exposure from a single glove failure. Nitrile offers good resistance to a range of chemicals.[4] |
-
Scientist's Note (Experience): Always inspect gloves for tears or pinholes before use. When double-gloving, change the outer glove immediately after any known contact with the chemical. After completing work, remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly.[10]
Standard Operating Procedures (SOPs)
These protocols are designed to be self-validating, with clear steps for preparation, execution, and cleanup.
SOP 1: Weighing and Preparing a Solution
-
Preparation: Designate a specific area within the fume hood for weighing. Cover the surface with absorbent, plastic-backed paper.
-
Tare: Place a tared weigh boat on the analytical balance inside the fume hood.
-
Transfer: Using a spatula, carefully transfer the solid this compound to the weigh boat. Avoid creating dust.[5]
-
Dissolution: Place the weigh boat directly into the target flask. Add the solvent to the flask, rinsing the weigh boat in the process to ensure a quantitative transfer.
-
Cleanup: Immediately wipe the spatula with a solvent-dampened cloth. Dispose of the cloth and the absorbent paper into the designated solid waste container.
SOP 2: Spill Response Protocol
This protocol addresses small, manageable spills (<100 mL / 10 g) inside a fume hood. For larger spills, evacuate the area and contact emergency personnel.
Caption: Step-by-step protocol for managing a minor chemical spill.
-
Scientist's Note (Trustworthiness): The decontamination step is critical. A multi-stage wipe-down (e.g., with isopropanol followed by soap and water) helps ensure that all residues are removed. Never assume a single wipe is sufficient.[12]
SOP 3: Waste Disposal
-
Segregation: Never mix waste streams. Maintain separate, clearly labeled containers for:
-
Halogenated Liquid Waste: For reaction mixtures and solvent rinses containing the compound.
-
Solid Waste: For contaminated gloves, weigh boats, absorbent paper, and silica gel.
-
Sharps Waste: For any contaminated needles or razor blades.
-
-
Labeling: All waste containers must be labeled with the full chemical names of their contents.
-
Storage: Keep waste containers closed and stored in a designated satellite accumulation area.[13]
Toxicological Insights and First Aid
Routes of Exposure and Symptoms
-
Inhalation: May cause respiratory tract irritation.[10]
-
Skin Contact: Causes skin irritation and potentially severe burns due to the imidazole moiety.[6] Can likely be absorbed through the skin, leading to systemic toxicity similar to other anilines.[4][9]
-
Eye Contact: Causes serious eye damage.[6] Immediate and prolonged irrigation is crucial.
First Aid Measures
-
General Advice: If you feel unwell, seek medical advice immediately. Show this safety guide or the chemical's safety data sheet to the doctor.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[14]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately call a physician.[6]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician immediately.[9]
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The Strategic Application of 3-Chloro-4-(1H-imidazol-1-yl)aniline in the Synthesis of Targeted Kinase Inhibitors
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Within this field, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 3-Chloro-4-(1H-imidazol-1-yl)aniline has emerged as a particularly valuable synthon for medicinal chemists. Its carefully orchestrated arrangement of a chloro group, an imidazole ring, and a reactive aniline moiety provides a powerful toolkit for engaging the ATP-binding sites of various protein kinases, particularly those in the tyrosine kinase family such as the Epidermal Growth Factor Receptor (EGFR).
This technical guide provides an in-depth exploration of the use of this compound in the synthesis of kinase inhibitors. We will dissect the rationale behind its molecular architecture, provide a detailed, field-proven protocol for its incorporation into a 4-anilinoquinazoline scaffold—a common core for many EGFR inhibitors—and discuss the downstream biological implications of targeting key signaling pathways.
Molecular Rationale: Unpacking the Utility of this compound
The efficacy of this compound as a precursor for kinase inhibitors is not coincidental; it is a product of rational drug design principles. Each substituent on the aniline ring plays a distinct and synergistic role in the final inhibitor's interaction with its target kinase.
-
The Aniline Nitrogen: The primary amine group is the key reactive handle for coupling this fragment to a heterocyclic core, typically through a nucleophilic aromatic substitution (SNAr) reaction. In the final inhibitor, this nitrogen and its attached proton often form a critical hydrogen bond with a hinge region residue (like methionine) in the ATP-binding pocket of the kinase, anchoring the molecule.
-
The 3-Chloro Group: The placement of a chlorine atom at the meta-position to the aniline nitrogen serves multiple purposes. Electronically, it is an electron-withdrawing group that can modulate the pKa of the aniline, influencing its reactivity and the basicity of the final compound. Sterically, it fits into a specific hydrophobic pocket within the kinase active site, and its presence is a common feature in potent 4-anilinoquinazoline inhibitors. This substitution can enhance binding affinity and contribute to selectivity against other kinases.
-
The 4-(1H-imidazol-1-yl) Group: The imidazole moiety at the para-position is a versatile functional group. As a five-membered aromatic heterocycle with two nitrogen atoms, it can act as both a hydrogen bond donor and acceptor. This allows for additional interactions with amino acid residues in the active site, further increasing binding affinity. Furthermore, the imidazole ring can participate in π-π stacking and cation-π interactions, and its polar nature can improve the solubility and overall physicochemical properties of the final inhibitor.
Experimental Protocol: Synthesis of a Representative 4-Anilinoquinazoline Kinase Inhibitor
The following protocol details the synthesis of a model kinase inhibitor, N-(3-chloro-4-(1H-imidazol-1-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine, through a nucleophilic aromatic substitution reaction. This procedure is adapted from established methods for synthesizing potent EGFR inhibitors and is designed to be robust and reproducible.
Physicochemical and Safety Data for this compound
Before commencing any synthetic work, it is crucial to be familiar with the properties and handling requirements of the starting materials.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈ClN₃ (base) / C₉H₉Cl₂N₃ (HCl salt) | |
| Molecular Weight | 193.64 g/mol (base) / 230.09 g/mol (HCl salt) | |
| Appearance | Off-white to light brown solid | Inferred from similar compounds |
| Purity | ≥95% | |
| CAS Number | 1235439-78-7 (HCl salt) |
Safety Precautions:
-
This compound, like other chloroanilines, should be handled with care. It is expected to be toxic if swallowed, in contact with skin, or if inhaled.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Avoid generating dust.
-
Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.
Reaction Scheme
Caption: Synthetic workflow for the kinase inhibitor.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).
-
Addition of Reactants: To the flask, add this compound (1.05 eq).
-
Solvent and Base Addition: Add anhydrous isopropanol to the flask to create a suspension (concentration typically 0.1-0.2 M). Add diisopropylethylamine (DIPEA) (1.5 eq) to act as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-8 hours).
-
Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold isopropanol to remove any unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified solid under vacuum at 40-50 °C. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Self-Validating System and Expected Results
-
TLC Monitoring: Use a mobile phase such as 10% methanol in dichloromethane. The product should have a different Rf value than the starting materials. The aniline starting material is typically more polar than the chloroquinazoline.
-
Mass Spectrometry: The expected mass for the product, N-(3-chloro-4-(1H-imidazol-1-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine, will correspond to a molecular formula of C₂₀H₁₆ClN₅O₂. The ESI-MS should show a prominent [M+H]⁺ ion.
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons on the quinazoline and aniline rings, the methoxy groups, and the imidazole protons. The disappearance of the aniline NH₂ protons and the appearance of a new NH singlet are key indicators of a successful reaction.
Biological Context: Targeting the PI3K/Akt/mTOR Signaling Pathway
Many kinase inhibitors synthesized from anilinoquinazoline scaffolds, including those derived from this compound, are designed to target receptor tyrosine kinases like EGFR and HER2. Aberrant activation of these receptors is a hallmark of many cancers and leads to the downstream activation of critical cell survival and proliferation pathways, most notably the PI3K/Akt/mTOR pathway.
Inhibition of EGFR/HER2 at the cell surface prevents the activation of PI3K, which in turn blocks the conversion of PIP2 to PIP3. This prevents the recruitment and activation of Akt, a central node in the pathway. Consequently, the downstream signaling cascade that promotes cell growth, proliferation, and survival is attenuated, leading to an anti-tumor effect.
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Perspectives
This compound represents a highly strategic and versatile building block in the synthesis of targeted kinase inhibitors. Its well-defined structure-activity relationship profile makes it an attractive choice for developing potent and selective inhibitors of key oncogenic drivers like EGFR. The synthetic protocol outlined herein provides a reliable method for its incorporation into the widely successful 4-anilinoquinazoline scaffold. As our understanding of kinase biology continues to deepen, the rational design and application of such privileged synthons will remain a critical component in the development of the next generation of precision cancer medicines.
References
- Rao, P. J., Krishna, S. M., Umamahesh, M., & Ravisankar Reddy, P. (2016). SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1611.
- Zhang, L., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(21), 6649.
- Carl ROTH GmbH + Co. KG. (2025).
- Rewcastle, G. W., et al. (1995). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. British Journal of Pharmacology, 115(4), 679–685.
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.
- Al-Ostoot, F. H., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 11(1), 21867.
- LASSBio. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline
Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of Imidazole Anilines
Welcome to the Technical Support Center for imidazole aniline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common challenges, particularly the formation of side products, that can arise during your experiments. Our goal is to equip you with the knowledge to not only troubleshoot but also proactively optimize your synthetic strategies for higher purity and yield.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during the synthesis of imidazole anilines.
Q1: I'm seeing a significant amount of a byproduct with a mass that doesn't correspond to my starting materials or expected product. What could it be?
A1: A common and often unexpected byproduct in syntheses involving an aromatic diamine (or a precursor that is reduced in situ) and a 1,2-dicarbonyl compound like glyoxal is a quinoxaline derivative .[1] This occurs when the diamine reacts with the dicarbonyl compound in a competing condensation reaction.
Q2: My reaction is producing a dark, tar-like substance that is difficult to purify. What's causing this?
A2: The formation of polymeric or tar-like byproducts is often due to the self-condensation or polymerization of glyoxal, especially under harsh acidic or basic conditions.[1] Controlling the rate of addition of glyoxal and maintaining optimal temperature and pH are crucial to minimize these side reactions.
Q3: I've isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired isomer. What happened?
A3: When synthesizing N-aryl imidazoles from unsymmetrical imidazoles, the formation of regioisomers is a common challenge. For instance, in copper-catalyzed N-arylation reactions, you may obtain a mixture of N1- and N3-aryl isomers, which can be difficult to separate due to their similar physical properties.
Q4: Why is my yield consistently low, even when my starting materials seem to be consumed?
A4: Low yields can stem from several factors beyond simple incomplete conversion. The formation of soluble byproducts, product degradation under the reaction conditions, or inefficient isolation and purification methods can all contribute to a lower than expected yield. A thorough analysis of your crude reaction mixture by techniques like LC-MS is essential to identify the fate of your product.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a deeper dive into specific side products, their mechanisms of formation, and actionable troubleshooting strategies.
Issue 1: Formation of Quinoxaline Byproducts
-
Symptom: Presence of an unexpected, often colored, byproduct, particularly when using ortho-phenylenediamines or their precursors.
-
Causality: Quinoxalines are formed through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, such as glyoxal.[2] This reaction is often acid-catalyzed and can compete with the desired imidazole ring formation.
Caption: Formation of a quinoxaline byproduct.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight excess of the amine component relative to the dicarbonyl to favor the formation of the imidazole.
-
Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of quinoxaline formation relative to the desired reaction.
-
pH Optimization: Carefully control the pH of the reaction mixture. While acid catalysis is often necessary for imidazole formation, excessively strong acidic conditions can promote quinoxaline synthesis.[1]
-
Issue 2: Formation of Bis-Imidazole Species
-
Symptom: Identification of a byproduct with a molecular weight corresponding to two imidazole rings linked together.
-
Causality: Over-reaction with glyoxal can lead to the formation of bis-imidazole species.[1] This is more likely to occur if there is a localized high concentration of glyoxal. The formation of 2,2'-bis-1H-imidazole can occur through the cross-reaction of glyoxal with a formed imidazole molecule.[3]
Caption: Formation of a bis-imidazole byproduct.
-
Troubleshooting & Prevention:
-
Slow Addition of Glyoxal: Add the glyoxal solution dropwise to the reaction mixture to maintain a low instantaneous concentration.[1]
-
Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction and stop it once the starting material is consumed to prevent over-reaction.
-
Issue 3: Isomeric Products in N-Arylation Reactions
-
Symptom: Isolation of a mixture of products with the same mass but different analytical signatures (e.g., different retention times in HPLC, distinct NMR spectra).
-
Causality: In unsymmetrical imidazoles, N-arylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers. The regioselectivity is influenced by the catalyst, ligands, and reaction conditions. For example, palladium-catalyzed reactions can exhibit high selectivity for the N1 position.[4]
Caption: Formation of isomeric N-aryl imidazoles.
-
Troubleshooting & Prevention:
-
Ligand Selection: In palladium-catalyzed reactions, the choice of ligand is critical for controlling regioselectivity. Bulky, electron-rich phosphine ligands often favor arylation at the less sterically hindered nitrogen.[4]
-
Catalyst System: For copper-catalyzed reactions, the choice of copper source and ligand can influence the isomer ratio. Ligand-free systems may show poor selectivity.
-
Protecting Groups: In some cases, temporarily protecting one of the imidazole nitrogens can direct the arylation to the desired position.
-
Purification Protocols
Effective purification is critical for obtaining high-purity imidazole aniline products. Below are detailed protocols for common purification techniques.
Protocol 1: Silica Gel Column Chromatography
This is a standard method for separating the target compound from impurities with different polarities.
-
Challenge: Basic imidazole anilines can exhibit peak tailing on standard silica gel due to strong interactions with acidic silanol groups.[5]
-
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. For less soluble compounds, a "dry loading" technique can be used: dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Add the sample carefully to the top of the column.
-
Elution: Start with a non-polar eluent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity. To mitigate peak tailing, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[5]
-
Fraction Collection: Collect fractions and monitor their composition by TLC or HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
Recrystallization is an effective method for purifying solid products.
-
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Protocol 3: Acid-Base Extraction
This technique leverages the basicity of the imidazole and aniline moieties to separate them from neutral or acidic impurities.[7][8]
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic imidazole aniline will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Separate the aqueous and organic layers. The organic layer can be further processed to isolate any neutral or acidic compounds.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) until the solution is basic (check with pH paper). The protonated imidazole aniline will be neutralized and precipitate out of the solution.
-
Product Isolation:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product is an oil or does not precipitate, extract it back into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Data Presentation: Common Side Products
| Side Product | Potential Origin | Common Analytical Signature | Mitigation Strategy |
| Quinoxaline Derivatives | Condensation of aromatic diamine with 1,2-dicarbonyl compound.[1] | Distinct UV-Vis absorption, characteristic signals in ¹H and ¹³C NMR. | Control stoichiometry, temperature, and pH. |
| Bis-imidazole Species | Over-reaction with glyoxal.[1] | Molecular weight corresponding to two imidazole units. | Slow addition of glyoxal, reaction monitoring. |
| Isomeric N-Aryl Imidazoles | Non-selective N-arylation of unsymmetrical imidazoles. | Same mass, different chromatographic retention times and NMR spectra. | Judicious choice of catalyst and ligand. |
| Unreacted Starting Materials | Incomplete reaction. | Signals corresponding to starting materials in crude NMR/LC-MS. | Optimize reaction time, temperature, and reagent stoichiometry. |
| Polymeric/Tar-like Materials | Self-condensation of glyoxal.[1] | Insoluble, dark, amorphous material. | Slow reagent addition, temperature and pH control. |
References
-
da Silva, J. F. M., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7384. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]
-
Magritek. (2021). Separation of Acidic, Basic and Neutral Compounds. [Link]
-
Wikipedia. (2023). Acid–base extraction. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
U.S. Geological Survey. (2001). Protocol for fractionation of extracts. [Link]
-
Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
De Haan, D. O., et al. (2015). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics, 17(29), 19484-19492. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Imidazole Substitution Reactions
A Senior Application Scientist's Guide to Mastering Reaction Temperature and Time
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with imidazole substitution reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower you to optimize your reactions effectively. This is not a rigid template, but a dynamic guide structured to address the real-world challenges you face in the lab.
Frequently Asked Questions (FAQs): First-Line Troubleshooting
Here are answers to some of the most common initial questions encountered when optimizing imidazole substitution reactions.
Q1: My imidazole substitution reaction is giving a low yield. What are the first parameters I should investigate regarding temperature and time?
A: When faced with a low yield, it's crucial to systematically evaluate your reaction conditions. Before making drastic changes, consider the interplay between temperature and time.
-
Is the reaction truly not proceeding, or is it incomplete? The first step is to analyze a sample from the reaction mixture using an appropriate technique (TLC, LC-MS, or GC-MS) to determine the ratio of starting material to product. If a significant amount of starting material remains, the reaction may be too slow at the current temperature, or the time may be insufficient.
-
Could the temperature be too high? Conversely, a low yield might result from the degradation of your starting materials, reagents, or the desired product at the reaction temperature. Look for the appearance of multiple new spots on your TLC plate or unexpected masses in your mass spectrum, which could indicate decomposition. Imidazoles themselves can be susceptible to thermal rearrangement at very high temperatures, though this is less common under typical synthetic conditions[1].
-
Revisit the literature for your specific reaction type. Are you performing a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination? These reactions have different optimal temperature ranges. For instance, classical Ullmann couplings often require high temperatures (150–200 °C), which can limit functional group tolerance[2]. Modern copper-catalyzed systems can often be run at milder temperatures, sometimes as low as 60-80 °C[3]. Palladium-catalyzed arylations are frequently conducted in the range of 100-120 °C[2][4].
Q2: How do I select an appropriate starting temperature and reaction time for a novel imidazole substitution?
A: A logical starting point is to consult literature precedents for similar substrates and catalyst systems. However, if you are venturing into new chemical space, a methodical approach is best.
-
Start with milder conditions. It is generally advisable to begin with a lower temperature and longer reaction time. This approach minimizes the risk of side reactions and decomposition. For many copper-catalyzed N-arylations, starting at 80-90 °C is a reasonable choice[5]. For palladium-catalyzed reactions, you might start around 100 °C[4].
-
Initial reaction time. A common starting point for reaction time is 12-24 hours, with monitoring at regular intervals (e.g., 2, 6, 12, and 24 hours) to gauge the reaction progress[6].
-
Consider microwave synthesis for rapid screening. If you have access to a microwave reactor, you can screen a range of temperatures and times much more rapidly than with conventional heating. Microwave-assisted syntheses can often be completed in minutes rather than hours[7][8].
Q3: I suspect my starting materials or product are decomposing. How can I confirm this and what should I do?
A: Decomposition is a common issue, especially with thermally sensitive functional groups.
-
Confirmation: Run a control experiment where you heat your starting material and product separately under the reaction conditions (solvent, base) without the catalyst. If you observe degradation, you have confirmed thermal instability.
-
Solution: The most straightforward solution is to lower the reaction temperature. Even a 10-20 °C reduction can significantly decrease the rate of decomposition. Be aware that this will also slow down your desired reaction, so you may need to increase the reaction time. For substrates with sensitive groups like esters or nitriles, lowering the temperature is often necessary to prevent hydrolysis[5].
Q4: My reaction is proceeding very slowly. How can I accelerate it without causing decomposition?
A: Increasing the reaction rate requires careful consideration to avoid unwanted side reactions.
-
Incremental temperature increase: Gradually increase the reaction temperature in 10-20 °C increments, while carefully monitoring for the formation of byproducts.
-
Solvent choice: The choice of solvent can have a significant impact on reaction rate. In some cases, a more polar solvent can accelerate the reaction[5].
-
Catalyst and ligand screening: The catalytic system itself is a major determinant of reaction rate. A different ligand or even a different metal catalyst might be more active at lower temperatures.
-
Microwave irradiation: As mentioned, microwave synthesis can dramatically reduce reaction times by efficiently heating the reaction mixture[7][8].
In-Depth Troubleshooting and Optimization Guides
Guide 1: Optimizing Temperature for N-Arylation of Imidazoles
The N-arylation of imidazoles is a cornerstone of many synthetic endeavors. However, the optimal temperature can vary significantly depending on the methodology.
Q1: I'm performing a copper-catalyzed N-arylation. What is a typical temperature range, and what factors should I consider?
A: Modern copper-catalyzed N-arylations are known for their milder conditions compared to the classical Ullmann reaction.
-
Typical Range: Many modern protocols operate in the 80-120 °C range[3][5]. However, for highly activated aryl halides or with very efficient catalyst systems, temperatures as low as 60 °C have been reported[3].
-
Substrate Reactivity: The nature of your aryl halide is a key factor. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. You may need to use higher temperatures for less reactive halides.
-
Steric Hindrance: For sterically hindered substrates, either on the imidazole or the aryl halide, higher temperatures (up to 150 °C) may be necessary to achieve a reasonable reaction rate[5].
Q2: For a palladium-catalyzed N-arylation (Buchwald-Hartwig type), what are the key temperature considerations?
A: Palladium-catalyzed reactions are highly effective but can be sensitive to temperature.
-
Typical Range: A common temperature range for these reactions is 100-120 °C[2][4].
-
Catalyst Pre-activation: Imidazoles can inhibit the formation of the active Pd(0)-ligand complex. In some cases, pre-heating the palladium source and the ligand in the solvent before adding the imidazole and other reagents can dramatically improve the reaction's efficacy, allowing for lower temperatures or shorter reaction times[2].
-
Ligand Choice: The thermal stability of the phosphine ligand is a critical consideration. Some ligands are prone to decomposition at higher temperatures, which can lead to catalyst deactivation.
Guide 2: Mastering Reaction Time
Q1: How do I determine the optimal reaction time?
A: The optimal reaction time is the point at which the maximum yield of your desired product is achieved, with minimal formation of byproducts. This is best determined empirically.
-
Time-Course Study: The most reliable method is to set up the reaction and withdraw small aliquots at regular intervals. Analyze these aliquots by a suitable method (TLC, GC-MS, LC-MS, or NMR) to plot the concentration of starting material and product over time. This will reveal when the reaction has reached completion and if the product begins to decompose upon prolonged heating.
Q2: Is it detrimental to leave a reaction running for an extended period, for instance, over a weekend?
A: While convenient, extended reaction times can be problematic.
-
Product Degradation: As discussed, your product may not be stable under the reaction conditions over a long period.
-
Byproduct Formation: Side reactions that are slow at the beginning of the reaction may become significant over extended periods, leading to a more complex mixture and a lower isolated yield of the desired product.
-
Always base your reaction time on empirical data from monitoring the reaction's progress.
Experimental Protocols
Protocol 1: Systematic Optimization of Reaction Temperature
This protocol outlines a parallel approach to efficiently determine the optimal reaction temperature.
-
Setup: In a multi-well reaction block or in parallel reaction tubes, set up several identical reactions.
-
Temperature Gradient: Place each reaction in a heating block set to a different temperature. A good starting range could be 80 °C, 100 °C, 120 °C, and 140 °C.
-
Monitoring: After a set period (e.g., 12 hours), cool all reactions to room temperature and take an aliquot from each for analysis (e.g., by LC-MS or GC-MS with an internal standard).
-
Analysis: Compare the conversion and the formation of byproducts at each temperature to identify the optimal range.
Protocol 2: Determining Optimal Reaction Time via a Time-Course Study
-
Reaction Setup: Set up a single, larger-scale reaction at the optimal temperature determined from Protocol 1.
-
Sampling: At regular intervals (e.g., 1, 2, 4, 8, 16, and 24 hours), withdraw a small, measured aliquot from the reaction mixture. Ensure the mixture is well-stirred before taking each sample.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it with a suitable solvent.
-
Analysis: Analyze each quenched aliquot to determine the concentration of the product and remaining starting material.
-
Data Plotting: Plot the product concentration versus time. The optimal reaction time is typically at the point where the curve plateaus.
Data Summaries and Visualizations
Table 1: General Starting Conditions for Imidazole N-Arylation
| Catalyst System | Aryl Halide | Typical Temperature Range | Typical Time Range | Key Considerations |
| Copper-Catalyzed (Ullmann-type) | Aryl Iodide | 80 - 110 °C[5] | 12 - 48 h[5] | Lower temperatures for sensitive functional groups. |
| Aryl Bromide | 100 - 150 °C[5] | 24 - 48 h[5] | May require higher temperatures for less reactive bromides. | |
| Palladium-Catalyzed (Buchwald-Hartwig) | Aryl Bromide/Chloride | 100 - 120 °C[2][4] | 5 - 24 h[2][4] | Consider pre-activation of the catalyst. |
| Microwave-Assisted | Aryl Halide | 100 - 180 °C[2][7] | 5 - 30 min[2][7][8] | Rapid optimization, but requires specialized equipment. |
Diagram: Troubleshooting Workflow for Temperature and Time Optimization
Caption: A decision-making workflow for troubleshooting and optimizing reaction temperature and time.
References
-
Ueda, S., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. Available at: [Link]
-
Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Hanoon, H. A., et al. (2021). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. Available at: [Link]
-
Göksu, H., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Bao, D. H., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. Available at: [Link]
-
Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for N-arylation of imidazole. ResearchGate. Available at: [Link]
-
de Vargas, E. B., & de Rossi, R. H. (1982). Imidazole as leaving group in aromatic nucleophilic substitution reactions. Tetrahedron Letters. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. ResearchGate. Available at: [Link]
-
Ziarani, G. M., et al. (2018). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 8. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Chloro-4-(1H-imidazol-1-yl)aniline
Welcome to the technical support center for 3-chloro-4-(1H-imidazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important synthetic intermediate. Leveraging extensive experience in synthetic and medicinal chemistry, this document explains the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark brown or reddish oil/solid. What causes this discoloration and how can I remove it?
A1: The discoloration of aniline derivatives is a common issue, typically arising from the formation of oxidized, polymeric impurities.[1] The aniline moiety is susceptible to air and light sensitivity, leading to highly colored degradation products.[1] Residual acidic or basic catalysts from the synthesis can also promote this degradation.
Causality: The lone pair of electrons on the aniline nitrogen makes the aromatic ring highly activated and prone to oxidation. This process can form complex, conjugated systems that absorb visible light, resulting in the observed color.
Troubleshooting Steps:
-
Activated Carbon Treatment: For bulk decolorization prior to a final purification step, treatment with activated carbon is effective.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (typically 1-5% w/w). Gently heat and stir the mixture for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon. The filtrate can then be concentrated and subjected to final purification (e.g., recrystallization or chromatography).
-
-
Flash Column Chromatography: This is the most effective method for separating the less polar desired product from the highly polar, colored impurities. These impurities typically adhere strongly to the silica gel at the top of the column.
Q2: What are the most likely impurities in my sample and how do they originate?
A2: Impurities in this compound typically originate from the synthetic route. A common synthesis involves the nucleophilic aromatic substitution of 3,4-dichloronitrobenzene with imidazole, followed by reduction of the nitro group, or the reaction of 3-chloro-4-fluoroaniline with imidazole. Another route involves the coupling of an aniline derivative with an imidazole precursor.[2]
Based on these pathways, the following impurities are plausible:
| Impurity Name | Potential Origin | Rationale |
| 3,4-Dichloroaniline | Incomplete reaction with imidazole. | Unreacted starting material from a nucleophilic substitution pathway. |
| Imidazole | Excess reagent used in the coupling reaction. | A common strategy to drive the reaction to completion. |
| 2-Chloro-4-(1H-imidazol-1-yl)aniline | Isomeric starting material or side reaction. | Positional isomers can be difficult to separate from the starting materials. |
| Unreduced Nitro Intermediate | Incomplete reduction of the nitro group. | A common impurity if the synthesis involves a nitro-group reduction step. |
| Polymeric/Oxidized Byproducts | Air/light exposure or harsh reaction conditions. | Anilines are prone to oxidation, leading to discoloration.[1] |
| Inorganic Salts | Aqueous workup steps (e.g., neutralization). | Salts like NaCl or Na₂SO₄ may precipitate with the product. |
Troubleshooting Purification Methods
This section provides detailed, step-by-step guidance on the most effective purification techniques for this compound.
Q3: I'm struggling with recrystallization. How do I select the right solvent and troubleshoot common problems?
A3: Recrystallization is a powerful technique for final purification, especially for removing minor, structurally similar impurities, provided a suitable solvent system can be identified. The ideal solvent should dissolve the compound poorly at room temperature but well at an elevated temperature.
Solvent Selection Protocol:
-
Initial Screening: In small test tubes, test the solubility of ~20-30 mg of your crude product in various solvents (~0.5 mL). Common solvents for anilines include isopropanol, ethanol, ethyl acetate/heptane mixtures, and toluene.[3]
-
Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the mixture. A good solvent will fully dissolve the compound upon heating.
-
Cooling & Crystallization: Allow the clear, hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the glass with a rod or placing it in an ice bath.
-
Scaling Up: Once a suitable solvent is found, perform the recrystallization on a larger scale.
Troubleshooting Recrystallization:
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | The boiling point of the solvent is too high, or the compound is melting before dissolving. Impurities are depressing the melting point. | Use a lower-boiling point solvent. Add a co-solvent (anti-solvent) like heptane or hexane to a solution of your compound in a good solvent like ethyl acetate until it becomes slightly cloudy, then heat to clarify and cool slowly. |
| No Crystals Form | The solution is not supersaturated (too much solvent used). The compound is too soluble in the chosen solvent. | Boil off some of the solvent to increase the concentration. If that fails, the solvent is unsuitable. Try a less polar solvent system. |
| Poor Recovery | The compound has significant solubility in the solvent even at low temperatures. | Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the collected crystals. |
Q4: My compound shows severe peak tailing during silica gel column chromatography. How can I achieve a clean separation?
A4: Peak tailing is the most common issue when purifying basic compounds like anilines and imidazoles on standard silica gel.[2] This is due to strong secondary interactions between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the silica surface.
Causality & Solution Workflow:
The diagram below illustrates the problem and the solutions. The basic amine interacts with acidic silica, causing it to "stick" and elute slowly, resulting in a tailed peak. By adding a competitive base (like triethylamine) or using a less acidic stationary phase, this interaction is minimized.
Caption: Troubleshooting workflow for peak tailing in column chromatography.
Detailed Column Chromatography Protocol:
-
TLC Analysis: First, determine a suitable solvent system using TLC. A good starting point is a mixture of a non-polar solvent (like heptane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Add ~1% triethylamine (TEA) to the TLC developing chamber to simulate the column conditions. The target compound should have an Rf value of ~0.2-0.3.
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase (including the 1% TEA).
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves separation.[3]
-
-
Elution: Run the column with the pre-determined mobile phase, collecting fractions. You may need to gradually increase the polarity of the eluent (a gradient) to elute your product.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of TEA may require placing the sample under high vacuum for an extended period.
Q5: Can I use acid-base extraction to purify my compound?
A5: Yes, acid-base extraction is a highly effective technique for removing non-basic organic impurities (like an unreduced nitro-intermediate) or acidic impurities. This method leverages the basicity of the aniline and imidazole nitrogens.
Causality: The aniline and imidazole moieties are basic and will be protonated in an acidic aqueous solution, forming a water-soluble salt. Neutral impurities will remain in the organic layer.
Caption: Logic diagram for purification via acid-base extraction.
Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it with 1M aqueous HCl. The basic this compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.
-
Isolate Impurities (Optional): The organic layer now contains any neutral or acidic impurities. It can be washed, dried, and concentrated to identify these byproducts if necessary.
-
Liberate Free Base: Combine the acidic aqueous layers. While stirring, slowly add a base (e.g., 10M NaOH or solid NaHCO₃) until the solution is basic (pH > 9). The free aniline product should precipitate out of the solution.
-
Isolation:
-
If a solid precipitates, collect it by vacuum filtration and wash with cold deionized water.
-
If the product oils out or remains in solution, extract the basic aqueous layer with several portions of an organic solvent (e.g., 3x dichloromethane). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
-
Purity Analysis
Q6: How do I confirm the purity of my final product?
A6: A combination of chromatographic and spectroscopic methods should be used to confirm the purity and identity of your this compound.
Recommended Analytical Methods:
| Technique | Purpose | Recommended Parameters |
| HPLC | Quantitative purity assessment. | Column: C18, 4.6 x 250 mm, 5 µm. Mobile Phase: Gradient elution with Acetonitrile and Water (each with 0.1% formic acid to improve peak shape). Detection: UV at 254 nm. |
| LC-MS | Purity assessment and impurity identification. | Use the same conditions as HPLC. The mass spectrometer will provide molecular weight data for the main peak and any impurities, aiding in their identification. |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | The spectrum should be clean, with correct chemical shifts and integration values for all protons. Check for the absence of signals from starting materials or residual solvents. |
| TLC | Quick purity check. | Use the solvent system developed for column chromatography. A pure sample should show a single spot. |
By following these troubleshooting guides and protocols, researchers can effectively address the common challenges associated with the purification of this compound, leading to a final product of high purity suitable for subsequent applications.
References
-
synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. (2018-06-30). Available at: [Link]
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008-11-17). Available at: [Link]
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020-12-03). Google Patents.
Sources
- 1. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Degradation of 3,4-dichloroaniline in synthetic and industrially produced wastewaters by mixed cultures freely suspended and immobilized in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 3-chloro-4-(1H-imidazol-1-yl)aniline hydrochloride
Welcome to the technical support center for the purification of 3-chloro-4-(1H-imidazol-1-yl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important chemical intermediate. As a hydrochloride salt of a substituted aniline, this compound presents unique purification challenges that require a nuanced understanding of its physicochemical properties. This document offers field-proven insights and methodologies to help you achieve high purity and yield in your experiments.
I. Foundational Knowledge: Understanding the Molecule
Before delving into troubleshooting, it is crucial to understand the key characteristics of this compound hydrochloride. The molecule consists of a chloro-substituted aniline ring linked to an imidazole group. The hydrochloride salt form is generated by the protonation of the basic aniline nitrogen.[1] This salt formation significantly influences its solubility profile, generally increasing its polarity and water solubility compared to the free base.[2]
The basicity of the aniline nitrogen is a critical factor in the stability of the salt and its behavior in different solvent systems. For a related compound, 4-chloroaniline, the pKa of the conjugate acid is approximately 3.98.[3] This suggests that the aniline in our target molecule is a weak base, and a strong acid like HCl is necessary for stable salt formation.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂N₃ | [4] |
| Molecular Weight | 230.09 g/mol | [4] |
| Appearance | Typically a solid | Inferred |
| pKa (Conjugate Acid) | Estimated to be low, similar to other chloroanilines | Inferred from[3] |
II. Troubleshooting Guide: Common Recrystallization Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound hydrochloride in a question-and-answer format.
Question 1: My this compound hydrochloride fails to dissolve in the chosen solvent, even with heating. What should I do?
Answer:
This is a common issue and can be addressed by systematically evaluating your solvent choice and experimental conditions.
-
Initial Assessment: The hydrochloride salt structure of your compound makes it significantly more polar than its free-base form. Therefore, it will likely have poor solubility in non-polar organic solvents.
-
Troubleshooting Steps:
-
Solvent Selection: If you are using a non-polar solvent (e.g., hexanes, toluene), switch to a more polar solvent. Good starting points for polar protic solvents are methanol or ethanol, and for polar aprotic solvents, you could consider acetone or ethyl acetate, although the latter may have lower solvating power for salts. Given its salt nature, water is also a potential solvent.[5][6]
-
Solvent Mixtures: If the compound is too soluble in a polar solvent at room temperature for effective recrystallization, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the mixture until it becomes clear again and allow it to cool slowly.
-
Temperature: Ensure you are heating the solvent to its boiling point to maximize solubility. Use a reflux condenser to prevent solvent loss.
-
pH Adjustment: The solubility of amine hydrochlorides can be pH-dependent. While not a standard recrystallization practice, in challenging cases, a slight adjustment of the pH with a minimal amount of acid might influence solubility, but this should be approached with caution as it can affect the stability of the compound.
-
Question 2: Upon cooling, my compound "oils out" instead of forming crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated or when the melting point of the solute is lower than the temperature of the solution.
-
Causality: The high concentration of the solute in the hot solution can lead to a rapid decrease in solubility upon cooling, favoring the formation of an oil over the slower, more ordered process of crystallization.
-
Troubleshooting Steps:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. A slower cooling rate provides more time for nucleation and crystal growth.
-
Increase Solvent Volume: The concentration of your compound in the hot solution may be too high. Add more of the hot solvent to dissolve the oil, and then allow the more dilute solution to cool slowly.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent System Modification: If the issue persists, consider changing your solvent or solvent system. A solvent in which the compound is slightly less soluble at high temperatures may prevent oiling out.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a solvent for recrystallizing this compound hydrochloride?
An ideal solvent for recrystallization should:
-
Completely dissolve the compound when hot.
-
Have very low solubility for the compound when cold.
-
Either not dissolve impurities at all or dissolve them very well so they remain in the mother liquor.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
For a polar hydrochloride salt like this, polar solvents such as lower alcohols (methanol, ethanol, isopropanol) or water are good starting points.
Q2: How does the hydrochloride salt form affect the recrystallization process?
The hydrochloride salt form makes the compound more ionic and generally more soluble in polar solvents like water and alcohols compared to its free base, which would be more soluble in less polar organic solvents.[2] This is a critical consideration for solvent selection. The salt form also tends to have a higher melting point than the free base, which can be advantageous in preventing the compound from "oiling out."
Q3: Can I use a mixed solvent system for recrystallization?
Yes, a mixed solvent system is a powerful technique. This is particularly useful when no single solvent has the ideal solubility profile. You would dissolve your compound in a minimal amount of a hot solvent in which it is highly soluble and then add a hot "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. A small amount of the first solvent is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.
IV. Experimental Protocol: Standard Recrystallization Procedure
This protocol is a general guideline. The optimal solvent and conditions should be determined empirically.
1. Solvent Selection:
- Place a small amount of the crude this compound hydrochloride in several test tubes.
- Add a small amount of different solvents (e.g., water, methanol, ethanol, isopropanol, acetone) to each test tube.
- Observe the solubility at room temperature.
- Gently heat the test tubes with sparingly soluble samples to boiling and observe if the compound dissolves.
- Allow the dissolved samples to cool to room temperature and then in an ice bath to see if crystals form.
2. Recrystallization:
- Place the crude this compound hydrochloride in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
- If colored impurities are present, you may consider adding a small amount of activated charcoal and heating for a few minutes.
- If charcoal was added, perform a hot filtration to remove it.
- Allow the filtrate to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
V. Visualization of Troubleshooting Workflows
The following diagrams illustrate the decision-making process for common recrystallization problems.
Caption: Decision workflow for solubility issues.
Caption: Troubleshooting guide for "oiling out".
VI. References
-
Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]
-
WJPR. Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. [Link]
-
Quora. Why do amines dissolve in hydrochloric acid?. [Link]
-
PubChem. 4-Chloroaniline. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
-
ScienceMadness.org. Solubility of organic amine salts. [Link]
-
Chemistry LibreTexts. Structure and Properties of Amines. [Link]
-
Arkivoc. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
Sources
- 1. quora.com [quora.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride [cymitquimica.com]
- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Navigating the Bioactive Landscape: A Comparative Analysis of 3-chloro-4-(1H-imidazol-1-yl)aniline and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the precise arrangement of atoms within a molecule can dramatically alter its biological activity. This guide delves into the structure-activity relationships of a fascinating class of compounds: chloro-imidazolyl-anilines. Our central focus is 3-chloro-4-(1H-imidazol-1-yl)aniline , a key building block in the synthesis of various bioactive molecules. We will explore the current, albeit limited, understanding of how its biological profile may differ from that of its positional isomers. While direct comparative studies are scarce, we can infer potential activity landscapes by examining the known properties of the constituent moieties and related structures.
The Core Moiety: A Fusion of Bioactive Scaffolds
The chloro-imidazolyl-aniline scaffold is a composite of two well-established pharmacophores: a substituted aniline and an imidazole ring. The imidazole moiety is a ubiquitous heterocycle found in numerous biologically active compounds, exhibiting a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The substituted aniline core also contributes significantly to the biological profile of many drugs, particularly in the realm of kinase inhibitors.
The subject of our investigation, this compound, and its positional isomers represent a chemical space where the interplay between the electronic and steric effects of the chlorine and imidazole substituents on the aniline ring dictates the molecule's interaction with biological targets.
A Landscape of Limited Direct Evidence
A comprehensive search of the scientific literature and chemical databases reveals a notable lack of direct, head-to-head comparative studies on the biological activities of this compound and its positional isomers. The primary focus of existing research has been on the synthetic utility of these compounds as intermediates for more complex molecules. For instance, this compound has been utilized in the synthesis of azetidinone derivatives, which are known to possess antibacterial and other biological activities.[1]
While no direct experimental data comparing the isomers is currently available, we can hypothesize potential differences in their activities based on established principles of structure-activity relationships (SAR). The relative positions of the chloro and imidazolyl groups will influence the molecule's overall electronic distribution, lipophilicity, and its ability to form key interactions with biological macromolecules.
Positional Isomers: A Structural Overview
To understand the potential for differential activity, let's consider the key positional isomers of this compound:
| Isomer | Chemical Structure | Key Distinctions |
| This compound | Chlorine is meta to the amino group; Imidazole is para to the amino group. | |
| 2-chloro-4-(1H-imidazol-1-yl)aniline | Chlorine is ortho to the amino group; Imidazole is para to the amino group. | |
| 4-chloro-3-(1H-imidazol-1-yl)aniline | Chlorine is para to the amino group; Imidazole is meta to the amino group. | |
| 3-chloro-2-(1H-imidazol-1-yl)aniline | Chlorine is meta to the amino group; Imidazole is ortho to the amino group. | |
| 5-chloro-2-(1H-imidazol-1-yl)aniline | Chlorine is meta to the amino group; Imidazole is ortho to the amino group. |
Hypothetical Structure-Activity Relationships
Based on general SAR principles for kinase inhibitors and other bioactive molecules, we can speculate on how these positional variations might impact activity:
-
Kinase Inhibition: The aniline scaffold is a common feature in many kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase. The position of the chloro and imidazolyl groups can significantly affect the binding affinity and selectivity.
-
An ortho-chloro substituent (as in 2-chloro-4-(1H-imidazol-1-yl)aniline) could introduce steric hindrance, potentially altering the binding mode or preventing access to the active site.
-
The imidazole ring can act as a hydrogen bond acceptor or participate in pi-stacking interactions. Its position relative to the aniline nitrogen will determine its ability to engage with specific residues in the kinase active site.
-
-
Antimicrobial Activity: The antimicrobial activity of imidazole derivatives is well-documented. The overall lipophilicity and electronic properties of the molecule, which are influenced by the substituent positions, play a critical role in its ability to penetrate microbial cell membranes and interact with intracellular targets.
The following diagram illustrates a hypothetical interaction of a chloro-imidazolyl-aniline isomer within a kinase ATP-binding pocket, highlighting the potential roles of the different substituents.
Caption: Hypothetical binding mode of a chloro-imidazolyl-aniline isomer in a kinase active site.
Experimental Protocols for Future Comparative Studies
To bridge the knowledge gap and enable a robust comparison of these isomers, the following experimental workflows are proposed:
Kinase Inhibitor Profiling
A crucial first step would be to screen these compounds against a panel of kinases to identify potential targets.
Experimental Workflow: Kinase Panel Screening
-
Compound Preparation: Dissolve each chloro-imidazolyl-aniline isomer in DMSO to create stock solutions.
-
Kinase Panel Selection: Choose a diverse panel of kinases representing different families of the kinome.
-
Primary Screen: Perform a single-point kinase inhibition assay at a fixed concentration (e.g., 10 µM) for each compound against the kinase panel. Commercially available kinase screening services can be utilized for this purpose.
-
Data Analysis: Identify "hits" – compounds that show significant inhibition of one or more kinases.
-
Dose-Response Analysis: For the identified hits, perform dose-response assays to determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). This will provide quantitative data on the potency of each isomer against specific kinases.
Caption: Workflow for comparative kinase inhibitor profiling.
Antimicrobial Activity Assessment
To evaluate the potential of these isomers as antimicrobial agents, a standard broth microdilution assay can be employed.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial/Fungal Strain Selection: Choose a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Compound Preparation: Prepare serial dilutions of each isomer in an appropriate growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the microbial cells to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Data Comparison: Compare the MIC values of the different isomers against each microbial strain to assess their relative antimicrobial potency.
Conclusion: A Call for Further Investigation
This guide serves as a framework to stimulate and direct future research in this promising chemical space. The proposed experimental workflows provide a clear path for systematically evaluating these isomers and elucidating their structure-activity relationships. Such studies are essential to unlock the full therapeutic potential of this intriguing class of molecules and to guide the rational design of novel, more effective therapeutic agents.
References
-
Rao, P. J., Krishna, S. M., Umamahesh, M., & Reddy, P. R. (2016). SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES, 5(9), 1605-1611. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of Substituted Imidazolyl Anilines
Introduction
Substituted imidazolyl anilines represent a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. Their unique structure, combining a hydrogen-bond-donating aniline with the versatile imidazole heterocycle, allows for critical interactions with biological targets. The efficacy and viability of a drug discovery program often hinge on the ability to rapidly synthesize a diverse library of these analogues. Consequently, the choice of synthetic route is a critical decision, balancing factors such as speed, cost, scalability, and functional group tolerance.
This guide provides an in-depth comparison of the primary synthetic strategies for accessing substituted imidazolyl anilines. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical advantages and limitations of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to select and implement the optimal synthesis route for their specific target molecules.
High-Level Overview of Synthetic Paradigms
The construction of imidazolyl anilines can be broadly categorized into two strategic approaches:
-
Convergent Synthesis: This paradigm involves the de novo formation of the imidazole ring using an aniline derivative as a key building block. These methods, often multicomponent reactions, assemble the final scaffold in a highly convergent manner.
-
Late-Stage Functionalization: This strategy utilizes a pre-formed, functionalized imidazole core (e.g., a halo-imidazole) and attaches the aniline moiety in a later step, typically via transition-metal-catalyzed cross-coupling reactions. This approach is exceptionally powerful for late-stage diversification.
Caption: High-level overview of the two primary synthetic paradigms.
Route A: Convergent Synthesis via Imidazole Ring Formation
This approach builds the imidazole ring directly from precursors that already contain the substituted aniline moiety. These methods excel in step-economy, often assembling complex cores in a single pot.
A1. The Radiszewski Synthesis and Related Multicomponent Reactions (MCRs)
First reported in 1882, the Radiszewski synthesis is a classic method that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] A modern and powerful variant for our purposes involves replacing ammonia with a substituted aniline, directly incorporating it into the final product as the N-1 substituent.
Mechanistic Rationale: The reaction proceeds via the initial formation of an imine between the aldehyde and the aniline. Concurrently, the dicarbonyl compound condenses with a source of ammonia (often ammonium acetate, used in excess) to form a diimine intermediate. A subsequent cyclization and oxidation cascade yields the highly substituted imidazole. The use of the aniline as the primary amine source directs it to the N-1 position of the imidazole ring.
Advantages:
-
High Convergence: Assembles three or four components in a single step.[2]
-
Access to 1,2,4,5-Tetrasubstituted Imidazoles: Allows for extensive decoration of the imidazole core.
Limitations:
-
Regioselectivity: If an unsymmetrical dicarbonyl is used, mixtures of regioisomers can result.
-
Harsh Conditions: Often requires high temperatures and acidic catalysts (e.g., glacial acetic acid), which may not be suitable for sensitive functional groups.[1]
Caption: General workflow for the Radiszewski multicomponent synthesis.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the substituted aniline (1.0 eq.), benzil (1.0 eq.), a substituted aldehyde (1.0 eq.), and ammonium acetate (6.0-10.0 eq.).
-
Solvent: Add glacial acetic acid as the solvent (approx. 0.2 M concentration relative to the aniline).
-
Reaction: Heat the mixture to reflux (approx. 120 °C) and monitor by TLC or LC-MS until the starting materials are consumed (typically 2-4 hours).[1]
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Isolation: Neutralize the solution with a base (e.g., aqueous ammonia or NaOH) until a precipitate forms. Collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to afford the desired product.
Route B: Late-Stage Functionalization via Cross-Coupling
This modern and highly versatile approach involves coupling an aniline derivative to a pre-functionalized imidazole ring. It is the dominant strategy in contemporary drug discovery due to its reliability, broad scope, and amenability to parallel synthesis.
B1. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[3] This reaction is arguably the most powerful and direct method for synthesizing N-aryl heterocycles, including imidazolyl anilines. It can be used to couple a halo-imidazole with an aniline or, less commonly, an amino-imidazole with an aryl halide.
Mechanistic Rationale & Causality: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is paramount to success. Bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos, RuPhos, XPhos) are essential.[4] They promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst. The use of a hindered base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) is necessary to deprotonate the aniline in situ without displacing the ligand from the palladium center. The development of specialized pre-catalysts, where the ligand is already coordinated to palladium, has significantly improved the reaction's reliability and ease of use.[4]
Advantages:
-
Exceptional Functional Group Tolerance: Tolerates a vast array of functional groups on both coupling partners.
-
High Yields & Reliability: Generally provides high yields under relatively mild conditions.
-
Broad Scope: Applicable to a wide range of substituted anilines and halo-imidazoles (bromo- and chloro-).[4]
Limitations:
-
Cost: Palladium catalysts and specialized phosphine ligands can be expensive, particularly on a large scale.
-
Catalyst Sensitivity: The catalytic system can be sensitive to air and moisture, often requiring inert atmosphere techniques.
Caption: General workflow for the Buchwald-Hartwig amination.
-
Setup: To an oven-dried Schlenk flask or reaction vial, add the 4-bromo-1H-imidazole derivative (1.0 eq.), the substituted aniline (1.2 eq.), sodium tert-butoxide (1.4 eq.), and the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench by adding water and dilute with an organic solvent like ethyl acetate.
-
Isolation: Pass the mixture through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure imidazolyl aniline.[4]
B2. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate.[5] To synthesize an imidazolyl aniline, one would typically couple a halo-imidazole with an aniline-derived boronic acid (e.g., 4-aminophenylboronic acid).
Mechanistic Rationale & Causality: This reaction also operates on a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the palladium catalyst to the halo-imidazole, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to form the C-C bond. This method is exceptionally robust and known for its tolerance of unprotected functional groups, including the amine on the boronic acid partner.[6]
Advantages:
-
High Reliability and Functional Group Tolerance: One of the most robust and widely used cross-coupling reactions.
-
Commercial Availability of Reagents: A vast array of substituted arylboronic acids are commercially available.
-
Milder Bases: Often employs milder bases like K₂CO₃ or K₃PO₄ compared to the Buchwald-Hartwig amination.
Limitations:
-
C-C Bond Formation: This route forms a C-C bond, meaning the aniline nitrogen is not directly attached to the imidazole ring. This is suitable for targets like (phenyl-imidazolyl)anilines but not for direct N-imidazolyl anilines.
-
Stability of Boronic Acids: Some boronic acids can be unstable and prone to decomposition or trimerization (boroxine formation) upon storage.
Comparative Analysis of Synthesis Routes
The optimal route depends heavily on the specific substitution pattern of the target molecule and the goals of the research program.
| Feature | Radiszewski (MCR) | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Bond Formed | Imidazole Ring | C-N Bond | C-C Bond |
| Typical Yields | Moderate to Good (40-80%) | Good to Excellent (70-95%)[4] | Good to Excellent (70-95%)[5] |
| Substrate Scope | Moderate; sensitive to sterics | Very Broad | Very Broad |
| Functional Group Tolerance | Moderate; sensitive to acidic/high-temp conditions | Excellent | Excellent |
| Scalability | Moderate; exothermic control can be an issue | Good; requires careful control of catalyst loading | Excellent; widely used in process chemistry |
| Regiocontrol | Potentially poor with unsymmetrical precursors | Excellent; defined by halide position | Excellent; defined by halide position |
| Starting Materials | Basic aldehydes, dicarbonyls, anilines | Functionalized halo-imidazoles, anilines | Functionalized halo-imidazoles, arylboronic acids |
| Key Advantage | High convergence, step economy | Direct C-N bond formation, ideal for diversification | Robustness, availability of building blocks |
| Key Disadvantage | Harsh conditions, potential side products | Catalyst cost, air/moisture sensitivity | Indirect route to some aniline scaffolds |
Conclusion and Strategic Recommendations
The synthesis of substituted imidazolyl anilines is a well-developed field with several powerful and reliable methods at the disposal of the modern chemist.
-
For early-stage discovery and library synthesis , where rapid diversification is key, the Buchwald-Hartwig amination is the undisputed method of choice. Its broad substrate scope, high functional group tolerance, and predictable regiochemistry allow for the late-stage introduction of a wide variety of anilines onto a common halo-imidazole intermediate.
-
When the target molecule requires a C-C linkage between the phenyl and imidazole rings, the Suzuki-Miyaura coupling offers a robust and highly scalable alternative, leveraging the vast commercial availability of boronic acid building blocks.
-
Convergent approaches like the Radiszewski synthesis remain valuable, particularly in process chemistry or for specific substitution patterns where this route offers a significant advantage in step-economy. It is best suited for robust, less-functionalized starting materials where a one-pot assembly provides a clear efficiency gain.
Ultimately, a thorough understanding of the strengths and weaknesses of each synthetic paradigm enables the researcher to make an informed, strategic decision, thereby accelerating the path from chemical design to novel therapeutic candidates.
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Noolvi, M. N., Patel, H. M., Singh, V., & Gadad, A. K. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of the Korean Chemical Society, 55(3), 481-487.
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Singh, A., & Singh, S. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(38), 27303-27339.
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Bellina, F., Cauteruccio, S., & Rossi, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 71(19), 7546-7549.
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Zaitsev, A., & Zaitseva, K. (2024). Synthesis of Fused sp3‐Enriched Imidazoles. ChemistryOpen, 13(5), e202400272.
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IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
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Li, W., & Wang, Y. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(10), 2485.
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ResearchGate. (n.d.). Synthetic route to substituted imidazoles.
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A Comparative Guide to the Antimicrobial Activity of Imidazole Derivatives
In the ever-evolving landscape of antimicrobial research, the imidazole scaffold remains a cornerstone in the development of new therapeutic agents. This guide offers an in-depth comparison of the antimicrobial activity of various imidazole derivatives, grounded in experimental data and established scientific principles. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds and their potential to combat microbial resistance.
The Enduring Significance of Imidazole in Antimicrobial Drug Discovery
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to engage in a wide range of biological interactions. Its presence in naturally occurring molecules like the amino acid histidine and in numerous synthetic drugs underscores its therapeutic importance. Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, with their antifungal and antibacterial properties being particularly noteworthy. This guide will dissect the performance of various imidazole-based compounds, providing a comparative analysis of their efficacy against key microbial pathogens.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of imidazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following sections present a comparative analysis of the antifungal and antibacterial activities of representative imidazole derivatives based on published MIC data.
Antifungal Activity of Imidazole Derivatives
The primary mechanism of action for most antifungal imidazole derivatives is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.
Below is a diagram illustrating the antifungal mechanism of action of imidazole derivatives.
Caption: Antifungal mechanism of imidazole derivatives.
Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Clinically Used Imidazole Derivatives
| Fungal Species | Clotrimazole | Miconazole | Ketoconazole | Econazole | Tioconazole |
| Candida albicans | ≤0.5 - >128 | ≤0.12 - >128 | ≤0.12 - >128 | ≤0.12 - >128 | ≤0.12 - >128 |
| Candida tropicalis | ≤0.5 - >128 | ≤0.12 - >128 | ≤0.12 - >128 | ≤0.12 - >128 | ≤0.12 - >128 |
| Cryptococcus neoformans | ≤0.5 - 4 | ≤0.12 - 2 | ≤0.12 - 2 | ≤0.12 - 2 | ≤0.12 - 2 |
| Aspergillus fumigatus | 0.5 - >128 | 0.25 - >128 | 0.5 - >128 | 0.25 - >128 | 0.25 - >128 |
Note: Data compiled from multiple sources, and ranges may vary based on specific strains and testing conditions.
A comparative study of five clinically important imidazole derivatives revealed that their in vitro activity can be influenced by the specific fungal species and testing conditions.[1] For instance, against Candida albicans, the MIC values for clotrimazole, miconazole, ketoconazole, econazole, and tioconazole can vary significantly.[2]
Antibacterial Activity of Imidazole Derivatives
The antibacterial mechanisms of imidazole derivatives are more diverse than their antifungal counterparts.[3] They can interfere with various cellular processes, including:
-
Cell Wall Synthesis: Some derivatives inhibit the enzymes involved in peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis.
-
DNA Replication and Repair: Certain imidazole compounds can inhibit DNA gyrase and topoisomerase, enzymes essential for bacterial DNA replication and repair.[3]
-
Protein Synthesis: By targeting bacterial ribosomes, some derivatives can disrupt protein synthesis.
-
Cell Membrane Disruption: Lipophilic imidazole derivatives can insert into the bacterial cell membrane, causing depolarization and increased permeability, leading to leakage of cellular contents and cell death.[4]
Below is a diagram illustrating the diverse antibacterial mechanisms of action of imidazole derivatives.
Caption: Diverse antibacterial mechanisms of imidazole derivatives.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Novel Imidazole Derivatives
| Bacterial Species | Imidazole Derivative HL1 | Imidazole Derivative HL2 | Ciprofloxacin (Control) | Vancomycin (Control) |
| Staphylococcus aureus (ATCC 29213) | 625 | 625 | 0.16 | 0.63 |
| Staphylococcus aureus (MRSA; ATCC 43300) | 1250 | 625 | 0.16 | 0.31 |
| Escherichia coli (ATCC 25922) | >5000 | 2500 | 0.02 | 10 |
| Pseudomonas aeruginosa (ATCC 1744) | 5000 | 2500 | 0.63 | >40 |
| Acinetobacter baumannii (ATCC 747) | 1250 | 2500 | 0.16 | >40 |
Data from a study by Al-Ghorbani et al. (2024).[5]
The data clearly indicates that Gram-positive bacteria are generally more susceptible to these novel imidazole derivatives than Gram-negative bacteria.[5] This is a common observation and is often attributed to the structural differences in the cell envelopes of these two types of bacteria.[6]
Structure-Activity Relationship (SAR)
The antimicrobial potency of imidazole derivatives is highly dependent on their chemical structure. Modifications to the imidazole core can significantly impact their activity.
-
Lipophilicity: The introduction of lipophilic substituents, such as long alkyl chains, on the imidazole ring often enhances antibacterial activity.[7] This is because increased lipophilicity facilitates the compound's ability to penetrate the lipid-rich bacterial cell membrane.
-
Substitutions at Different Positions:
-
N-1 Position: Substitutions at the N-1 position of the imidazole ring can influence the compound's interaction with its biological target.
-
C-2 Position: Modifications at the C-2 position have been shown to be critical for antibacterial activity against strains like MRSA.[2]
-
C-4 and C-5 Positions: Alterations at the C-4 and C-5 positions can also modulate the antimicrobial spectrum and potency.
-
For example, a study on imidazolium-based ionic liquids demonstrated that increasing the length of the alkyl chain substituent leads to a significant increase in antibacterial activity against Staphylococcus aureus.[4]
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reliability and reproducibility of antimicrobial susceptibility testing, a standardized protocol is essential. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.
Principle
The broth microdilution method involves challenging a standardized microbial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.
Materials
-
96-well microtiter plates
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Test imidazole derivatives and control antibiotics
-
Microbial cultures (logarithmic growth phase)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette and sterile tips
-
Incubator
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solutions: Dissolve the imidazole derivatives and control antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Serial Dilutions: a. In a 96-well plate, add 100 µL of sterile broth to all wells. b. Add 100 µL of the antimicrobial stock solution to the first well of a row and mix thoroughly. c. Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Inoculum Preparation: a. From a fresh culture plate, pick several colonies of the test microorganism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). c. Dilute this standardized suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation of Microtiter Plates: Inoculate each well (except for the sterility control) with 100 µL of the prepared inoculum. This will result in a final volume of 200 µL per well and the desired final concentration of the antimicrobial agent and microbial cells.
-
Controls:
-
Growth Control: Wells containing broth and inoculum, but no antimicrobial agent.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Quality Control (QC): Include a row with a reference strain (e.g., Staphylococcus aureus ATCC 29213) tested against a standard antibiotic with a known MIC range to validate the assay.[8]
-
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading the Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Experimental Workflow Diagram
Caption: Workflow for Broth Microdilution MIC Assay.
Therapeutic Potential: Balancing Efficacy and Toxicity
A crucial aspect of drug development is to ensure that a compound is selectively toxic to the target pathogen while exhibiting minimal toxicity to the host. The selectivity index (SI) is a quantitative measure of this, calculated as the ratio of the cytotoxic concentration to the effective antimicrobial concentration (e.g., IC₅₀/MIC). A higher SI value indicates a more promising therapeutic candidate.
Some novel imidazolium-based ionic liquids have been evaluated for both their antimicrobial activity and their cytotoxicity against mammalian cells. While some of these compounds exhibit potent antimicrobial effects, their cytotoxicity can be a limiting factor. The therapeutic potential of any new imidazole derivative must be carefully assessed by determining its selectivity index.
Conclusion
Imidazole derivatives continue to be a rich source of antimicrobial lead compounds. Their broad spectrum of activity against both fungi and bacteria, coupled with their tunable chemical structures, makes them an attractive area for further research and development. This guide has provided a comparative overview of their antimicrobial performance, elucidated their mechanisms of action, and detailed a robust experimental protocol for their evaluation. As the challenge of antimicrobial resistance grows, a deeper understanding of the structure-activity relationships and the balance between efficacy and toxicity of imidazole derivatives will be paramount in the quest for new and effective treatments for infectious diseases.
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Song, W., et al. (2018). Exploration of structure-based on imidazole core as antibacterial agents. European Journal of Medicinal Chemistry, 157, 951-966. Available from: [Link]
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Al-Tel, T. H., et al. (2023). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 28(15), 5841. Available from: [Link]
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Pfaller, M. A., et al. (2001). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology, 39(11), 4168-4171. Available from: [Link]
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Gindri, I. M., et al. (2022). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(19), 11943. Available from: [Link]
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Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]
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Espinel-Ingroff, A., et al. (2013). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 51(7), 2166-2170. Available from: [Link]
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Grzelak, K., et al. (2021). Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa. International Journal of Molecular Sciences, 22(15), 7997. Available from: [Link]
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Lee, J., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(22), 7575. Available from: [Link]
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Navigating the Cytotoxic Landscape of 3-chloro-4-(1H-imidazol-1-yl)aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anticancer therapeutics, the structural motif of 3-chloro-4-(1H-imidazol-1-yl)aniline has emerged as a promising scaffold. This guide offers a comprehensive comparison of the cytotoxic profiles of its derivatives, grounded in established experimental methodologies and an understanding of their potential mechanisms of action. While direct, publicly available cytotoxicity data for a wide range of these specific derivatives remains limited, this document synthesizes findings from structurally related compounds to provide a predictive framework for their evaluation and further development.
The Rationale: Targeting Cancer's Unregulated Growth
The imidazole ring is a versatile heterocyclic scaffold found in numerous FDA-approved drugs and is a cornerstone in the design of new therapeutic agents.[1] Its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions, makes it a privileged structure in medicinal chemistry. When coupled with a chloroaniline moiety, the resulting derivatives present a unique electronic and steric profile that can be fine-tuned to achieve selective cytotoxicity against cancer cells. The primary hypothesis behind the anticancer potential of these compounds lies in their ability to interfere with key cellular processes essential for tumor progression, such as cell signaling, proliferation, and survival.
Comparative Cytotoxicity: A Look at Structurally Related Analogs
While specific IC50 values for a broad series of this compound derivatives are not extensively documented in publicly available literature, we can infer potential activity trends by examining related structures. For instance, studies on various imidazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, with IC50 values often falling within the low micromolar to nanomolar range.
One study on fused imidazole-imidazo[1,2-c][2][3][4]triazoles bearing a chlorine atom on a phenyl ring reported IC50 values of 4.23 µM against the MDA-MB-231 breast cancer cell line.[2] Another investigation into a series of S- and N-substituted imidazoles found that a derivative containing a 4-chlorophenyl group exhibited an EC50 value of 3.1 µM against the PPC-1 prostate carcinoma cell line.[4]
Based on these and other findings, we can construct a hypothetical comparative table to illustrate the potential cytotoxic landscape of this compound derivatives with varying substitutions. It is crucial to note that the following data is illustrative and intended to guide experimental design rather than represent definitive experimental outcomes.
| Compound ID | Substitution on Aniline Ring | Substitution on Imidazole Ring | Hypothetical IC50 (µM) on MCF-7 (Breast Cancer) | Hypothetical IC50 (µM) on A549 (Lung Cancer) | Reference Compound: Doxorubicin IC50 (µM) |
| SCD-001 | 3-chloro-4-(1H-imidazol-1-yl) | None | 8.5 | 12.3 | 0.5 - 2.0[5] |
| SCD-002 | 3-chloro-4-(1H-imidazol-1-yl) | 2-methyl | 6.2 | 9.8 | 0.5 - 2.0[5] |
| SCD-003 | 3-chloro-4-(1H-imidazol-1-yl) | 4-phenyl | 3.1 | 5.4 | 0.5 - 2.0[5] |
| SCD-004 | 3,5-dichloro-4-(1H-imidazol-1-yl) | None | 4.7 | 7.1 | 0.5 - 2.0[5] |
Note: The hypothetical IC50 values are estimated based on structure-activity relationship trends observed in related imidazole and chloroaniline-containing compounds. Doxorubicin is a commonly used chemotherapeutic agent and is included for comparative purposes.
Unraveling the Mechanism: How Might These Derivatives Exert Their Effects?
The cytotoxic effects of imidazole-based compounds are often attributed to their ability to interfere with critical cellular signaling pathways. A primary mechanism of action for many anticancer imidazole derivatives is the inhibition of protein kinases.[6] Kinases are key regulators of cell growth, differentiation, and survival, and their dysregulation is a hallmark of cancer.
Another significant pathway through which these compounds may induce cell death is apoptosis, or programmed cell death. Imidazole derivatives have been shown to trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent dismantling of the cell.
Caption: Potential mechanisms of action for this compound derivatives.
Experimental Protocols for Cytotoxicity Assessment
To empirically determine the cytotoxic potential of novel this compound derivatives, standardized in vitro assays are essential. The following are detailed protocols for two of the most widely used methods: the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add a specific volume of the collected supernatant.
-
Reagent Addition: Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells).
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer agents. While direct experimental data on a wide array of its derivatives is still emerging, the analysis of structurally similar compounds suggests a high potential for cytotoxic activity. The likely mechanisms of action, including kinase inhibition and apoptosis induction, offer multiple avenues for therapeutic intervention.
Future research should focus on the systematic synthesis and in vitro screening of a diverse library of this compound derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds will be crucial for their advancement as clinical candidates. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical evaluations.
References
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Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI. Retrieved from [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2020). PubMed Central. Retrieved from [Link]
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Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). PubMed Central. Retrieved from [Link]
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Cytotoxicity-related Effects of Imidazolium and Chlorinated Bispyridinium Oximes in SH-SY5Y Cells. (2021). PubMed Central. Retrieved from [Link]
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Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. (2023). MDPI. Retrieved from [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2020). PubMed Central. Retrieved from [Link]
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Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. (2024). PubMed Central. Retrieved from [Link]
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The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. (2019). Taylor & Francis Online. Retrieved from [Link]
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MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. Retrieved from [Link]
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Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. (2020). National Institutes of Health. Retrieved from [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2021). National Institutes of Health. Retrieved from [Link]
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Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025). Research Square. Retrieved from [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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(PDF) Novel benzothiazole based imidazole derivatives as new cytotoxic agents against glioma (C6) and liver (HepG2) cancer cell lines. (2017). ResearchGate. Retrieved from [Link]
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In Silico Docking of 3-chloro-4-(1H-imidazol-1-yl)aniline Analogs: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview and comparative analysis of in silico molecular docking studies for 3-chloro-4-(1H-imidazol-1-yl)aniline and its analogs. Designed for researchers, medicinal chemists, and computational biologists, this document delves into the methodologies, potential therapeutic targets, and comparative binding analyses of this promising class of compounds. While direct in silico studies on this compound are limited in publicly available literature, this guide establishes a robust analytical framework by comparing its predicted behavior with structurally similar analogs that have been extensively studied.
The imidazole ring is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer and antimicrobial agents.[1] The unique electronic properties and hydrogen bonding capabilities of the imidazole moiety allow for potent interactions with various biological targets.[1] Coupled with a substituted aniline scaffold, these molecules present a versatile platform for designing targeted therapeutics. This guide will focus on two primary therapeutic areas where such analogs have shown promise: cancer and bacterial infections.
Rationale for Target Selection: A Tale of Two Therapeutic Arenas
The selection of appropriate protein targets is a cornerstone of any successful drug discovery campaign. For the this compound scaffold, we have identified two high-value targets based on the activities of analogous compounds:
-
Anticancer Target: β-Tubulin: The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Tubulin, the protein subunit of microtubules, offers several binding sites for small molecules. The colchicine binding site, in particular, is a target for numerous natural and synthetic inhibitors that prevent tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] Imidazole-based compounds have been identified as potent inhibitors of tubulin polymerization by interacting with this site.[2] Therefore, we will explore the docking of our compound of interest and its analogs against the tubulin-combretastatin A4 complex (PDB ID: 5LYJ).[3]
-
Antimicrobial Target: Bacterial Aminoacyl-tRNA Synthetases (aaRS): These enzymes are essential for protein synthesis and, consequently, bacterial survival.[4][5] Their structural differences from their mammalian counterparts make them attractive targets for the development of selective antibacterial agents.[5] Aniline derivatives have been investigated as inhibitors of these enzymes.[6] We will focus on an E. coli aminoacyl-tRNA synthetase as a representative target (a suitable specific PDB ID based on available literature for similar aniline derivatives is 2Y2T).[6]
Below is a diagram illustrating the targeted therapeutic pathways.
Caption: Targeted therapeutic pathways for this compound analogs.
Comparative In Silico Analysis: Docking Performance of Analogs
To build a predictive model for the behavior of this compound, we will compare it with a selection of structurally related analogs for which in silico and, where available, experimental data have been published.
Selected Analogs for Comparison
The following analogs have been chosen based on their structural similarity to this compound and the availability of relevant data:
-
Analog A: 4-Anilinoquinazoline Derivatives: These compounds share the aniline core and have been docked against various protein kinases, showing the potential of the aniline scaffold for enzyme inhibition.
-
Analog B: Imidazole-Thiazole Hybrids: These molecules incorporate the imidazole ring and have been studied for their antimicrobial and anticancer properties through molecular docking.[1]
-
Analog C: Halogenated Vanillin-Azo Dyes and Schiff Base Derivatives: This class of compounds allows for a comparative analysis of the role of halogen substitution on antimicrobial activity, which is directly relevant to the chloro-substitution in our primary compound.
Quantitative Docking Data Comparison
The following table summarizes the reported docking scores and experimental activities of the selected analogs against their respective targets. It is important to note that direct comparison of docking scores across different studies should be done with caution due to variations in software, force fields, and docking parameters.
| Compound/Analog Class | Target Protein (PDB ID) | Docking Software | Predicted Binding Affinity (kcal/mol) | Experimental Activity (IC50/MIC) | Reference |
| 4-Anilinoquinazoline Derivatives | DNA Gyrase (E. coli) | Not Specified | -7.07 to -8.16 | MIC: 32 µg/mL (for compound 4c against E. coli) | [7] |
| Imidazole-Thiazole Hybrids | 6LUD | Not Specified | Not explicitly stated, but hydrogen bonding observed | IC50: 33.52 µM (for derivative 5a) | [1] |
| Halogenated Vanillin Derivatives | DNA Gyrase (PDB ID: 4DUH) | AutoDock Vina | -7.3 to -7.9 | Inhibition zone > 10 mm | |
| 4-Nitroimidazole Derivatives | Not Specified | Not Specified | -7.17 to -7.68 | IC50: 1.0 - 5.0 µg/mL | [8] |
Experimental Protocols: A Step-by-Step Guide to In Silico Docking
This section provides a detailed, self-validating protocol for conducting molecular docking studies on this compound and its analogs. We will use AutoDock Vina, a widely used and validated open-source docking program.
Ligand and Receptor Preparation
Accurate preparation of both the ligand and the receptor is critical for obtaining meaningful docking results.
Step 1: Ligand Preparation
-
Obtain the 3D structure of this compound. This can be done by downloading the structure from a database like PubChem or by building it using chemical drawing software (e.g., ChemDraw, MarvinSketch) and then converting it to a 3D format.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy conformation.
-
Convert the ligand file to the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDock Tools or other compatible software. This process adds partial charges and defines rotatable bonds.
Step 2: Receptor Preparation
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use β-Tubulin (PDB ID: 5LYJ) and an E. coli aminoacyl-tRNA synthetase (e.g., 2Y2T).
-
Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands (unless part of the active site being studied), and any other heteroatoms that are not relevant to the docking study.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms.
-
Convert the prepared protein structure to the PDBQT format.
Molecular Docking with AutoDock Vina
The following workflow outlines the docking procedure using AutoDock Vina.
Caption: A typical workflow for molecular docking using AutoDock Vina.
Step 1: Grid Box Definition
-
Define the search space for the docking simulation by creating a grid box around the active site of the target protein. The size and center of the grid box should be large enough to encompass the entire binding pocket.
Step 2: Running the Docking Simulation
-
Use the AutoDock Vina command-line interface to run the docking simulation. The command will typically include the paths to the prepared ligand and receptor PDBQT files, the grid box configuration file, and the output file.
-
Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores.
Step 3: Analysis of Results
-
Visualize the docking results using molecular visualization software (e.g., PyMOL, VMD, Chimera).
-
Analyze the binding interactions between the ligand and the protein for the top-ranked poses. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Compare the binding mode and affinity of this compound with those of the selected analogs.
Post-Docking Analysis: Molecular Dynamics and ADMET Prediction
To further validate the docking results and assess the drug-like properties of the compounds, the following computational analyses are recommended.
Molecular Dynamics (MD) Simulations
-
MD simulations can be performed using software like GROMACS to study the stability of the ligand-protein complex over time. This provides insights into the dynamic behavior of the interactions observed in the static docking poses.
ADMET Prediction
-
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of a successful drug candidate. Various online tools and software (e.g., SwissADME, pkCSM, ADMETlab) can be used to predict these properties for the designed compounds.[9]
Concluding Remarks and Future Directions
This guide provides a foundational framework for conducting in silico docking studies of this compound and its analogs. The comparative approach, leveraging data from structurally related compounds, offers a valuable predictive tool in the absence of direct experimental data for the primary compound of interest. The detailed protocols for molecular docking and post-docking analyses are designed to ensure scientific rigor and reproducibility.
Future work should focus on the synthesis and in vitro biological evaluation of this compound and a focused library of its derivatives. The experimental data generated from these studies will be invaluable for validating and refining the in silico models presented in this guide, ultimately accelerating the discovery of novel therapeutic agents based on this promising chemical scaffold.
References
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Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. (2023). MDPI. [Link]
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5LYJ: Tubulin-Combretastatin A4 complex. (2017). RCSB PDB. [Link]
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Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Molecular Docking Study of Aminoacyl-tRNA Synthetases with Ligand Molecules from Four Different Scaffolds. (2015). ResearchGate. [Link]
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Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2025). PMC. [Link]
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Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. (2021). ResearchGate. [Link]
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Synthesis and molecular docking simulation on the antimicrobial effects of halogenated vanillin-azo dyes and schiff base derivatives. (2024). ResearchGate. [Link]
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Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. (2022). DergiPark. [Link]
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Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. (2023). PMC. [Link]
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Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. (2015). PMC. [Link]
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Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents. (2020). Journal of Medicinal Chemistry. [Link]
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In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. (2023). ResearchGate. [Link]
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in-silico molecular docking: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. (2022). SciVision Publishers. [Link]
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Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. (2023). ResearchGate. [Link]
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Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery. (2018). MDPI. [Link]
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Design, synthesis, insilco docking and biological evaluation of new 5-oxo-imidazoline derivatives as potent polo– like kinase 1 inhibitors. (2024). Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]
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A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. (2021). PMC. [Link]
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In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. (2021). MDPI. [Link]
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In Silico Discovery of Aminoacyl-tRNA Synthetase Inhibitors. (2014). PMC. [Link]
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A Comparative Guide to the Definitive Structural Elucidation of 3-chloro-4-(1H-imidazol-1-yl)aniline: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and intellectual property protection. This guide provides an in-depth technical comparison of analytical techniques for confirming the structure of 3-chloro-4-(1H-imidazol-1-yl)aniline, a key intermediate in the synthesis of various pharmacologically active compounds. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide essential connectivity and functional group information, this guide will demonstrate why single-crystal X-ray crystallography stands as the definitive method for absolute structure confirmation.
The Imperative of Structural Certainty
The isomeric possibilities and potential for ambiguous spectroscopic signals necessitate a robust analytical approach. For a molecule like this compound, seemingly minor structural variations can lead to significant differences in biological activity and safety profiles. Therefore, relying solely on spectroscopic data can introduce an element of risk in the drug development pipeline.
Synthesis of this compound
A plausible synthetic route to this compound involves a nucleophilic aromatic substitution followed by reduction. This two-step process is often efficient for this class of compounds.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(2-chloro-4-nitrophenyl)-1H-imidazole
-
To a solution of 1-fluoro-2-chloro-4-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the nitro-intermediate.
Step 2: Reduction to this compound
-
Suspend the 1-(2-chloro-4-nitrophenyl)-1H-imidazole (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and monitor by TLC.[1]
-
After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.[1]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Comparative Analytical Workflow
The following diagram illustrates the workflow for the structural elucidation of this compound, comparing the insights gained from various analytical techniques.
Caption: Comparative workflow for the structural elucidation of this compound.
Spectroscopic Characterization: A First Look
Spectroscopic methods provide the initial, crucial pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy reveals the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms, providing information about the connectivity of the molecule.
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the aniline and imidazole rings. The coupling patterns between adjacent protons help to establish their relative positions.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule, confirming the presence of the two aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound would include N-H stretching vibrations for the amine group and C-H and C=C stretching vibrations for the aromatic rings.[2]
Data Summary: Spectroscopic vs. Crystallographic
| Technique | Information Gained | Limitations |
| ¹H & ¹³C NMR | Atomic connectivity, chemical environment of atoms.[3] | Can be ambiguous for complex isomers; does not provide 3D spatial arrangement. |
| Mass Spectrometry | Molecular weight and elemental composition.[3] | Does not distinguish between isomers. |
| IR Spectroscopy | Presence of functional groups.[2] | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.[4] | Requires a suitable single crystal, which can be challenging to grow. |
X-ray Crystallography: The Gold Standard for Structural Confirmation
While spectroscopy provides a 2D picture, X-ray crystallography delivers an unambiguous 3D model of the molecule as it exists in the solid state. This technique is unparalleled in its ability to determine the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth (Crystallization)
The critical first step is to grow a high-quality single crystal suitable for diffraction.[5] This is often the most challenging part of the process.
-
Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is ideal. Slow evaporation is a common and effective technique.[6]
-
Common Techniques:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.[6]
-
Vapor Diffusion: A solution of the compound is placed in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
2. Data Collection
-
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffracted X-rays are detected as a series of spots (reflections) on a detector.
-
The crystal is rotated to collect a complete sphere of diffraction data.[4]
3. Structure Solution and Refinement
-
The positions of the atoms in the unit cell are determined from the diffraction pattern using direct methods or Patterson methods.
-
The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction intensities.[7] This iterative process minimizes the difference between the observed and calculated structure factors.[8]
The following diagram outlines the key stages of an X-ray crystallography experiment.
Caption: Key stages in a single-crystal X-ray diffraction experiment.
Conclusion
For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the unequivocal method of choice. While NMR, MS, and IR spectroscopy are indispensable for routine characterization and for providing evidence of a successful synthesis, they cannot offer the absolute spatial and conformational information that X-ray crystallography provides. In the context of drug development and materials science, where precision and certainty are paramount, the investment in obtaining a crystal structure is a critical step in de-risking a project and establishing a solid foundation for further research.
References
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Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
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MIT OpenCourseWare. Structure refinement. [Link]
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- Brunger, A. T. (2007). Refinement of X-ray Crystal Structures. In International Tables for Crystallography (Vol. F, pp. 383-407).
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University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]
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MDPI. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-chloro-4-(1H-imidazol-1-yl)aniline
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-chloro-4-(1H-imidazol-1-yl)aniline demand a rigorous, protocol-driven approach. This guide provides a comprehensive framework for its proper disposal, grounded in established safety principles and regulatory standards. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure—a chlorinated aromatic amine—allows us to extrapolate necessary procedures from closely related analogues and regulatory guidelines for this chemical class.
Foundational Safety: Hazard Assessment and Personal Protective Equipment (PPE)
Causality of Hazard: The structure of this compound combines a chlorinated aniline core with an imidazole moiety. Aniline and its derivatives are known for their toxicity, and halogenated aromatic compounds often exhibit persistence and ecotoxicity.[1][2] Therefore, we must assume this compound presents significant health and environmental risks.
Based on data from structurally similar compounds, the anticipated hazards are summarized below. This proactive hazard assessment is the cornerstone of a self-validating safety system, ensuring that protocols are built on a conservative and protective foundation.
| Hazard Classification | Description | Source Analogue(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1][3] | 3-Chloro-4-Fluoro Aniline, 3-Chloroaniline |
| Skin Corrosion/Irritation | May cause skin irritation.[4][5] | 3-Chloro-4-methylaniline, 3-Chloro-4-fluoroaniline |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[4][5] | 3-Chloro-4-methylaniline, 3-Chloro-4-fluoroaniline |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long-lasting effects.[6] | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline |
Personal Protective Equipment (PPE) Protocol: A multi-layered PPE strategy is mandatory to prevent exposure during handling and disposal.
-
Hand Protection: Use chemically resistant gloves. Consult manufacturer data to select a material effective against aromatic amines and chlorinated solvents (e.g., Viton®, butyl rubber).[7]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when handling larger quantities or during any operation with a risk of splashing.[7]
-
Skin and Body Protection: A buttoned lab coat is required. For larger waste quantities, a chemical-resistant apron or coveralls are recommended.[7]
-
Respiratory Protection: All handling and disposal preparation must occur within a certified chemical fume hood to minimize inhalation risk.[7]
Spill Management: Immediate and Controlled Response
Accidental spills must be managed immediately to prevent personnel exposure and environmental release.
Step-by-Step Spill Cleanup Protocol:
-
Alert & Evacuate: Immediately notify personnel in the vicinity. If the spill is large or outside of a containment hood, evacuate the immediate area.[7]
-
Don PPE: Before addressing the spill, don the full PPE described in the previous section.
-
Containment: Prevent the spread of the solid material. Avoid any actions that could generate dust.[3][8]
-
Cleanup: Gently sweep up the spilled solid.[3][6] Avoid dry sweeping which can create airborne dust. If practicable, use vacuum equipment fitted with a HEPA filter.[6] Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a solvent-moistened cloth (e.g., ethanol or acetone), followed by soap and water. All decontamination materials must be disposed of as hazardous waste.[7]
-
Labeling: Seal and label the waste container as "Hazardous Waste: this compound Spill Debris."
The Core Directive: Hazardous Waste Disposal Protocol
Disposal of this compound is governed by federal and local regulations. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its proper characterization and disposal.[9] As a chlorinated aromatic compound, it must be treated as hazardous waste.[7]
Workflow for Proper Disposal
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Methodology:
-
Waste Segregation (The Causality of Choice): This is a critical step. As a halogenated compound, this waste must be kept separate from non-halogenated solvent waste.[10] Co-mingling will force the entire volume to be treated as more expensive and stringently regulated halogenated waste.[10] This segregation demonstrates both fiscal and environmental prudence.
-
Containerization:
-
Labeling: The container must be clearly labeled in accordance with OSHA's Hazard Communication Standard and EPA regulations.[11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate description of the hazards (e.g., "Toxic," "Environmental Hazard").
-
The date when waste was first added (accumulation start date).
-
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area or a central hazardous waste storage area, in accordance with your institution's policies.
-
Final Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office. The waste will be transported by a certified hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][12]
By adhering to this structured protocol, you ensure that the disposal of this compound is conducted safely, in full regulatory compliance, and with a commitment to protecting both laboratory personnel and the environment.
References
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (2016). U.S. Environmental Protection Agency.[Link]
-
Safety Data Sheet: 3-Chloroaniline. (2025). Carl ROTH.[Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.[Link]
-
Hitchman, M. L., et al. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews.[Link]
-
ANILINE. Occupational Safety and Health Administration.[Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.[Link]
-
1910.1200 - Hazard Communication. Occupational Safety and Health Administration.[Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.[Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.[Link]
-
Safety Data Sheet: 3-Chloro-4-fluoroaniline. (2024). Carl ROTH.[Link]
-
Oh, J. E., et al. (2011). Chlorinated and Parent Polycyclic Aromatic Hydrocarbons in Environmental Samples from an Electronic Waste Recycling Facility and a Chemical Industrial Complex in China. Environmental Science & Technology.[Link]
-
Guidance For Hazard Determination. Occupational Safety and Health Administration.[Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.[Link]
-
1910.1052 - Methylene chloride. Occupational Safety and Health Administration.[Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.[Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. epa.gov [epa.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 12. epa.gov [epa.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
